Nopco NXZ

Catalog No.
S1824518
CAS No.
12794-56-8
M.F
C20H37N7O7
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nopco NXZ

CAS Number

12794-56-8

Product Name

Nopco NXZ

Molecular Formula

C20H37N7O7

Molecular Weight

0

Chemical and Physical Properties of Nopco NXZ

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ is a metallic soap-type anti-foaming agent designed for latex and emulsion systems, particularly effective in acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1].

The table below summarizes its key technical characteristics:

Property Specification / Value Additional Context
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1] Detailed Breakdown [2]: Distillates petroleum hydrotreated heavy naphthenic (75.0-85.0%), Solvent naphtha petroleum heavy aliphatic (5.0-10.0%), Proprietary metallic ester (1.0-3.0%), Polyethylene glycol derivative (1.0-3.0%)
Appearance Light yellowish brown liquid [1] -
Viscosity 170 mPa·s (25℃); 2200 mPa·s (5℃) [1] -
pH 5.1 (2 mass% aqueous dispersion) [1] -
Specific Gravity 0.89 (20℃) [1] -
Ionicity Nonionic [1] -
Dispersibility Dispersible in water [1] -
Hard Water Resistance Good [1] -
Flash Point 174 ℃ [1] -
CAS Registry Number 12794-56-8 [3] [2] [4] Also known as FOAMASTER NXZ [3] [2] [4].
Typical Application Level 0.1-0.3 mass% on the solid weight of emulsions and latexes [1] Can be used directly or diluted with water [1].

Defoaming Performance Evaluation Method

The manufacturer provides an example of a standard defoaming test, which can serve as a reference protocol [1].

G Start Start Evaluation Step1 1. Measure 100g of NBR latex (25℃ or 40℃) into 500mL graduated cylinder Start->Step1 Step2 2. Initiate bubbling: Nitrogen gas at 0.5L/min through G4 glass filter Step1->Step2 Step3 3. Monitor foam height until it reaches a predetermined level Step2->Step3 Step4 4. Add 0.5mL of 5 mass% dilution of this compound Step3->Step4 Step5 5. Record foam height over time Step4->Step5 End Analyze Results: Lower foam height indicates better defoaming performance Step5->End

Diagram of the defoaming evaluation workflow based on the diffuser stone test method.

Application and Handling Guidelines

For industrial and research use, consider the following practical information [1]:

  • Mixing: If the product separates after long storage, it should be mixed well before use.
  • Dilution: It can be used directly or diluted with water. When diluting, mixing is required during the process.

Information Limitations and Alternatives

The search results have specific limitations relative to your request:

  • No Signaling Pathways: this compound is a formulated chemical product used in paints, adhesives, and latexes [1]. The search results do not indicate any application in biological systems or drug development, nor are there any signaling pathways associated with its function as a defoamer.
  • Limited Experimental Detail: The provided evaluation method is a high-level summary. Specific parameters like the exact nitrogen flow pressure, the precise "certain height" for defoamer addition, or standardized data recording intervals are not detailed.

For more specific experimental protocols, you may need to consult industrial standards (e.g., ASTM, ISO) for foam measurement or search for scientific papers that study defoamer performance in similar polymer systems.

References

Technical Specifications of Nopco NXZ

Author: Smolecule Technical Support Team. Date: February 2026

Property Specification / Description
Product Name Nopco NXZ Series [1] [2]
Chemical Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Ionic Character Nonionic [1] [3]
Appearance Light yellowish brown / amber liquid [1] [3]
Specific Gravity 0.89 (20℃) [1]
pH 5.1 (2 mass% aqueous dispersion) [1] [3]
Viscosity 170 mPa·s (25℃) [1]
Flash Point 174 ℃ [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]
Application & Handling Guidelines
Primary Function Metallic soap-type anti-foaming/defoaming agent [1] [2]
Target Systems Latex, emulsions (e.g., acrylic, vinyl acetate), water-based paints, water-based adhesives [1] [3]
Recommended Usage 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1]
Dilution Can be used directly or diluted with water (mix well during dilution) [1]
Storage & Handling Mix well before use if separation occurs after long storage [1]

Mechanism of Action

Defoamers like this compound work through a combination of physical and chemical mechanisms to break down and prevent foam. The key steps in this process are outlined below.

G A 1. Dispersion Defoamer droplets disperse in the foaming liquid. B 2. Penetration Lower surface tension allows droplets to enter foam film. A->B C 3. Spreading & Destabilization Droplets spread, creating surface tension gradients that thin the film. B->C D 4. Film Rupture Weakened foam film collapses, merging bubbles. C->D

Generalized defoamer mechanism showing droplet dispersion, penetration, and film rupture.

This compound is classified as a metallic soap type defoamer [2]. Its effectiveness relies on the fundamental principle that its main components have a lower surface tension than the foaming liquid [2]. This allows the defoamer to spontaneously spread on the foam film, penetrate it, and cause rupture by destabilizing the delicate balance of forces at the air-liquid interface [2] [4].

Experimental Evaluation Protocol

The search results provide a specific example of a laboratory-scale defoaming evaluation, the Diffuser Stone Test, used to simulate foam generation in a latex system [1].

G P1 Prepare 100g of NBR latex in a 500mL graduated cylinder. Stabilize at 25°C or 40°C. P2 Generate foam by bubbling nitrogen gas through a G4 glass filter at a flow rate of 0.5 L/min. P1->P2 P3 When foam reaches a predetermined height, add 0.5 mL of a 5 mass% dilution of the defoamer. P2->P3 P4 Immediately record the reduction in foam height over time as a measure of defoaming efficiency. P3->P4

Workflow for evaluating defoamer performance using the Diffuser Stone Test [1].

This test measures the foam-breaking (defoaming) capability by recording how quickly the foam collapses after the agent is added [2]. The results are often presented as a plot of foam volume versus time.

Application & Formulation Guidance

  • Typical Use Cases: It is notably effective in acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions [1] [2]. It is also suitable for other systems like styrene-butadiene, polyvinyl chloride, and water-soluble alkyds [3].
  • Practical Formulation Example: In a high-gloss paint formulation, this compound was used at 0.1% by weight (on total formulation) in both the pigment grind and let-down phases, demonstrating its use in multi-stage additive incorporation [5].

Important Limitations and Considerations

  • Information Context: The most detailed technical datasheets are from 2019 or earlier [1] [2]. Furthermore, one distributor site noted "no existing companies to distribute" the product, which may indicate potential supply chain challenges [3].
  • Application Scope: All identified data pertains to industrial coatings, paints, adhesives, and latex. Its applicability in a pharmaceutical or drug development context is not documented in these search results.

References

Mechanism of Action: How Metallic Soap Defoamers Work

Author: Smolecule Technical Support Team. Date: February 2026

Metallic soap defoamers function by destabilizing the surfactant-stabilized foam lamella (the thin liquid film between bubbles). Their efficiency is determined by three key properties that overcome the foam's stabilizing mechanisms [1]:

  • Insolubility in the Foaming Medium: This allows the defoamer particles to move to the air-liquid interface and penetrate the foam lamella [1].
  • Low Surface Tension: Enables the defoamer to spread rapidly across the surface of the foam film [1].
  • Ability to Penetrate the Lamella: The defoamer enters and destabilizes the foam structure, leading to bubble rupture [1].

In water-based systems, the spreading of mineral oils (a common carrier) is sufficient to act as a foam control additive. The mineral oil also acts as a carrier for hydrophobic particles like metallic soaps, which are key to the defoaming action [1].

The following diagram illustrates the step-by-step mechanism of bubble rupture.

DefoamerMechanism Step1 1. Defoamer Particle Approaches Lamella Step2 2. Entry and Spreading at Air-Liquid Interface Step1->Step2 Insolubility Drives Movement Step3 3. Penetration into and Thinning of Lamella Step2->Step3 Low Surface Tension Enables Spreading Step4 4. Bridge Dewetting and Bubble Rupture Step3->Step4 Destabilizes Mechanical Balance

Defoaming mechanism of metallic soap defoamers involves entering, spreading, and rupturing the foam lamella.

Composition and Technical Data

Metallic soap defoamers are typically formulations where the metallic soap is one component within a mixture. The table below summarizes data for a representative commercial product, NOPCO NXZ [2].

Product Name This compound
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [2].
Primary Feature Metallic soap type anti-foaming agent for latex and emulsion, especially for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [2].
Typical Properties
Appearance Light yellowish brown liquid [2].
Viscosity (25°C) 170 mPa·s [2].
pH (2% aqueous dispersion) 5.1 [2].
Specific Gravity (20°C) 0.89 [2].
Ionicity Nonionic [2].
Application Level 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [2].

Application and Evaluation in Formulations

For researchers, understanding how to incorporate and evaluate these defoamers is critical. A standard test involves measuring foam volume before and after defoamer addition under controlled conditions [2].

EvaluationProtocol Start Prepare Test Medium (e.g., 100g NBR Latex) StepA Bubble Generation Nitrogen gas at 0.5 L/min through G4 glass filter Start->StepA StepB Record Initial Foam Height StepA->StepB StepC Add Defoamer (0.5 mL of 5 mass% dilution) StepB->StepC StepD Record Final Foam Height StepC->StepD End Calculate % Defoaming Efficiency StepD->End

Standard defoamer performance evaluation workflow measures foam reduction after agent addition.

Key application notes [2]:

  • Mixing: Mix well before use if the defoamer has separated after long storage.
  • Dilution: Can be used directly or diluted with water. If diluting, use under continuous mixing.
  • Temperature: Performance should be evaluated at the intended process temperature, as viscosity and efficacy can change (e.g., this compound viscosity is 170 mPa·s at 25°C but 2200 mPa·s at 5°C) [2].

Considerations for Pharmaceutical Development

When considering defoamers for pharmaceutical applications, the requirements extend beyond basic mechanism and efficacy.

Consideration Implication for Pharmaceutical R&D
Safety & Non-Toxicity The defoamer must be non-toxic, harmless, and comply with relevant pharmaceutical regulations and quality control standards (e.g., ICH guidelines, CEP certification). Residues must be strictly controlled [3].
Chemical Stability The defoamer must remain stable and effective under process conditions, such as during fermentation, which may involve high temperatures or varying pH levels [3].
Compatibility The formulation must be compatible with other medium components, microbial strains, and the drug substance itself, without negatively affecting the process or final product quality [3].

Based on the search results, silicone-based defoamers are more commonly discussed for pharmaceutical applications due to their high efficiency, chemical inertness, and established safety profiles [3]. Metallic soap defoamers are primarily documented in technical literature for use in paints, coatings, and latex emulsions [1] [2] [4].

References

Nopco NXZ mineral oil defoamer properties

Author: Smolecule Technical Support Team. Date: February 2026

Technical Properties of Nopco NXZ

The following table consolidates the quantitative data available from the search results. Note that some values are listed as "typical properties" and are not official specifications [1].

Property Value / Description
Composition Mineral oil, metallic soap, and nonionic surfactant mixture [1] [2]
Appearance Light yellowish brown to amber liquid [1] [3] [2]
Ionic Character Nonionic [1] [3] [2]

| Viscosity | 170 mPa·s (25°C) [1] 300-900 cps (25°C) [2] | | Specific Gravity | 0.89 (20°C) [1] 0.9 g/cm³ [3] | | pH | 5.1 (2% aqueous dispersion) [1] 6-8 [2] | | Flash Point | 174°C [1] 195°C [2] | | Dispersibility | Dispersible in water [1] [2] | | Hard Water Resistance | Good [1] | | Recommended Dosage | 0.1-0.3% on emulsion solids [1] 0.2-0.6% on coating quality [2] |

Applications and Handling

  • Primary Applications: this compound is a metallic soap-type defoamer designed for latex and emulsion systems. It is especially effective for acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions [1]. It is also used in water-based paints, adhesives [1], and ink [3].
  • Key Features: It is noted for its rapid foam-breaking (defoaming) and long-term foam suppression (anti-foaming) abilities [1] [2].
  • Handling Instructions: The product may separate after long storage and should be mixed well before use. It can be used directly or diluted with water under mixing [1] [2].

Experimental Evaluation Methodology

One search result described a general evaluation method for testing the defoaming performance in NB latex, which is summarized in the workflow below.

Start Start Evaluation A 1. Measure 100g of NBR latex into a 500mL graduated cylinder Start->A B 2. Heat/Cool latex to target temperature (25°C or 40°C) A->B C 3. Begin bubbling nitrogen gas (0.5 L/min) through a G4 glass filter B->C D 4. Allow foam to rise to a certain height C->D E 5. Add 0.5mL of 5% mass dilution of defoamer D->E F 6. Record the foam height over time E->F End Analyze Results F->End

Experimental workflow for evaluating this compound defoaming performance, based on a diffuser stone test [1].

Important Limitations of the Gathered Information

  • Dated Information: The most detailed technical sheet from the manufacturer, San Nopco, is from 2019 [1]. Product formulations or specifications may have changed.
  • Lacking Detail for Drug Development: The available data is geared toward industrial coatings, adhesives, and latex. No information was found regarding its compatibility with pharmaceutical development processes, regulatory compliance, or toxicity profiles, which are critical for your audience.
  • No Signaling Pathways: The search results did not provide information on biological signaling pathways, so generating related diagrams is not possible.

References

Technical Properties of Nopco NXZ

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data and physical properties of Nopco NXZ.

Property Specification / Value
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Chemical Type Metallic soap-type anti-foaming agent [1]
Ionicity Nonionic [1]
Specific Gravity 0.89 (at 20°C) [1]
Viscosity 170 mPa·s (at 25°C) [1]
pH 5.1 (2% aqueous dispersion) [1]
Flash Point 174 °C [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]

Detailed Composition Breakdown

A more detailed breakdown of its molecular composition is available, though some components are proprietary.

Component CAS Number (if available) Weight Percentage
Distillates petroleum hydrotreated heavy naphthenic [2] 64742-52-5 [2] 75.0 - 85.0% [2]
Solvent naphtha petroleum heavy aliphatic [2] 64742-96-7 [2] 5.0 - 10.0% [2]
Metallic Ester (Trade Secret) [2] - 1.0 - 3.0% [2]
Polyethylene glycol derivative (Trade Secret) [2] - 1.0 - 3.0% [2]
Proprietary Polyether Polyol (Trade Secret) [2] - 1.0 - 2.0% [2]

Experimental Evaluation Protocol

The search results provide one standard industry method for evaluating the defoaming performance of this compound, specifically in latex systems.

Defoaming Performance Test via Diffuser Stone [1]

This method evaluates the product's effectiveness by measuring foam height before and after adding the defoamer.

Start Start Step1 Measure 100g of NBR latex into 500mL graduated cylinder Start->Step1 Step2 Heat/cool latex to target temperature (25°C or 40°C) Step1->Step2 Step3 Begin bubbling nitrogen gas (0.5 L/min) through G4 glass filter Step2->Step3 Step4 Wait for foam to reach a predetermined height Step3->Step4 Step5 Add 0.5mL of 5% this compound dilution Step4->Step5 Step6 Record foam height over time Step5->Step6 End Analyze foam volume data Step6->End

Application Guidelines:

  • Typical Usage Level: It is recommended to use this compound at a level of 0.1-0.3 mass% on the solid weight of emulsions and latexes [1].
  • Dilution: It can be used directly or diluted with water. If diluting, mixing during the process is necessary [1].
  • Storage Handling: If the product separates after long storage, it should be mixed well before use [1].

Key Applications and Regulatory Information

  • Primary Applications: this compound is a defoamer designed for latex and emulsion systems, especially effective in acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1]. It is also used in water-based paints, inks, adhesives, and water-soluble alkyds [1] [3].
  • Formulation Example: One search result provided a practical formulation for a "Masonry Restoration Paint," which uses 2.0 kg of this compound per total batch weight of 1170 kg [4].
  • Regulatory Identifiers:
    • CAS Registry Number: 12794-56-8 [5] [6] [2]
    • Synonym: Also known as FOAMASTER NXZ [5] [6] [2]

References

Nopco NXZ ionic character nonionic

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Nopco NXZ

Property Description / Value
Ionic Character Nonionic [1] [2]
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [2]
Appearance Light yellowish brown to amber liquid [1] [2]
Specific Gravity 0.89 (20°C) [2] / 0.9 g/cm³ [1]
Viscosity 170 mPa·s (25°C) [2]
pH 5.1 (2 mass% aqueous dispersion) [2]
Flash Point 174°C [2]
Application & Handling Details
Primary Applications Acrylic, vinyl acetate, vinyl acetate-acrylic emulsions; general use in latex, water-based paints, and water-based adhesives [1] [2]
Recommended Dosage 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [2]
Dispersion & Dilution Dispersible in water; can be used directly or diluted with water under mixing [2]
Storage & Handling Mix well before use if separation occurs after long storage [2]

Understanding 'Nonionic' Character and Its Implications

The term "nonionic" means that the surfactants in this compound do not carry a formal electrical charge when dissolved or dispersed in water [1] [2].

This characteristic leads to several key performance benefits:

  • Excellent Stability: It is generally stable across a range of pH levels and is not susceptible to precipitation in the presence of dissolved electrolytes [2].
  • Good Hard Water Resistance: Its performance is not adversely affected by hard water [2].
  • Broad Compatibility: It is compatible with many ionic and nonionic systems, making it versatile for various emulsion and latex formulations without causing coagulation or instability [2].

Experimental Evaluation Protocol

The following diagram outlines a standard method for evaluating the defoaming performance of this compound, based on a common industry test.

G Start Start Experiment A Measure 100g of NBR Latex into 500mL Graduated Cylinder Start->A B Stabilize Latex Temperature (25°C or 40°C) A->B C Begin Nitrogen Bubbling (0.5 L/min flow rate) B->C D Foam Reaches Predetermined Height C->D E Add 0.5mL of 5% this compound Dilution D->E F Record Foam Height Over Time E->F End Analyze Results F->End

Workflow for evaluating defoaming performance of this compound.

Detailed Methodology:

This protocol is adapted from the manufacturer's evaluation example [2].

  • Sample Preparation: Measure 100 grams of NBR latex (or the emulsion system under investigation) into a 500 mL graduated cylinder. Stabilize the sample at the desired test temperature (e.g., 25°C or 40°C) [2].
  • Foam Generation: Initiate bubbling by introducing nitrogen gas through a G4 porosity glass filter (diffuser stone) at a constant flow rate of 0.5 liters per minute [2].
  • Defoamer Addition: When the foam reaches a specific, pre-marked height in the cylinder, add 0.5 mL of a 5% dilution of this compound [2].
  • Data Collection: Immediately after adding the defoamer, record the foam height at set time intervals. A lower foam volume after addition indicates better defoaming performance [2].

Key Sourcing and Identification Details

  • CAS Registry Number: 12794-56-8 [3] [4] [5]. This universal identifier can help you source the material or find equivalent products.
  • Alternative Name: The product is also known as FOAMASTER NXZ [3] [5].

References

Nopco NXZ defoamer mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ Overview and Properties

This compound is a metallic soap-type anti-foaming agent designed for latex and emulsion systems, particularly effective in acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1] [2]. Its primary function is to break existing foam and suppress further foam formation in water-based systems like paints, adhesives, and latex [2].

The table below summarizes its key technical properties:

Property Specification / Value Remarks
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1] -
Appearance Light yellowish brown liquid [1] -
Ionicity Nonionic [1] -
Specific Gravity 0.89 (at 20°C) [1] -
Viscosity 170 mPa·s (at 25°C) [1] -
pH 5.1 (2 mass% aqueous dispersion) [1] -
Flash Point 174 °C [1] -
Dispersibility Dispersible in water [1] Mix well before use if separation occurs after long storage [1]
Typical Usage Level 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1] Can be used directly or diluted with water [1]

General Mechanism of Action of Defoamers

While the searched data lacks detailed mechanistic studies on this compound itself, the general mechanism of chemical defoamers involves the following principles, which are applicable to its metallic soap type [2] [3]:

DefoamerMechanism A Defoamer Added to Foam System B Low Surface Tension Component (Penetrating Agent) A->B 1. Rapid Dispersion C Defoamer Droplet Penetrates Lamella Film B->C 2. Penetration D Bridging and Spreading C->D 3. Bridging E Local Thinning & Marangoni Effect D->E 4. Destabilization F Film Rupture and Bubble Coalescence E->F 5. Rupture G Foam Collapse F->G 6. Collapse

Defoamer action mechanism leading to foam collapse

  • Reducing Surface Tension: The defoamer has a lower surface tension than the foaming liquid. This allows it to rapidly spread over and penetrate the bubble film, reducing its elasticity and making it easier to rupture [3].
  • Penetration and Bridging: The defoamer, in the form of fine droplets, enters the foam film (lamella). Key components like hydrophobic particles (e.g., metallic soap) can bridge the film, creating an instability that leads to rupture [2] [3].
  • Spreading and Marangoni Effect: As the defoamer spreads, it carries away the stabilizing surfactant layer from the bubble surface. This creates a tension gradient, causing a fluid flow that thins the bubble wall until it collapses [3].

Experimental Evaluation and Application

The manufacturer provides an example of a standard test method to evaluate defoaming efficiency, which can be adapted for research purposes [1].

Defoaming Evaluation Protocol for Latex

  • Objective: To evaluate the foam-breaking performance of a defoamer in NBR latex at different temperatures [1].
  • Materials:
    • NBR Latex (100 g)
    • Defoamer (e.g., this compound, prepared as a 5 mass% dilution)
    • Nitrogen gas supply
    • 500 mL graduated cylinder
    • G4 glass filter diffuser
  • Method:
    • Add 100 g of NBR latex into a 500 mL graduated cylinder. Maintain temperature at 25°C or 40°C for the test [1].
    • Begin bubbling nitrogen through the G4 glass filter at a fixed flow rate of 0.5 L/min [1].
    • When the foam reaches a predetermined height, add 0.5 mL of the 5 mass% defoamer dilution [1].
    • Record the foam height immediately after defoamer addition and over a specific time interval to monitor the collapse rate [1].
  • Data Analysis: The less the foam volume after addition, the better the defoaming properties. Results are typically compared against a control (no defoamer) or other defoamer products [1].

Key Information for Researchers

  • Primary Applications: The searched data indicates use in industrial applications like water-based paints, adhesives, and latex [1] [2] [4]. There is no mention of pharmaceutical or drug development applications.
  • Composition Insight: One source breaks down a similar commercial formula, indicating it is predominantly hydrotreated heavy naphthenic petroleum distillates (75-85%), a common carrier oil, with smaller amounts of metallic soap and nonionic surfactants [5].
  • Information Gap: The detailed, molecular-level "signaling pathways" or a definitive mechanism of action for this compound were not found in the available data.

References

Nopco NXZ: Overview and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ is a metallic soap-type defoamer and anti-foaming agent, specifically effective for acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions [1] [2]. Its primary function is to break existing foam and suppress foam formation during various industrial processes.

The table below summarizes its typical physical and chemical properties. Please note that these values are representative and not product specifications [1].

Property Value / Description
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Ionicity Nonionic [1] [3]
Specific Gravity 0.89 (at 20°C) [1]
Viscosity 170 mPa·s (at 25°C) [1]
pH 5.1 (2 mass% aqueous dispersion) [1]
Flash Point 174°C [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]

Application Notes for Emulsion Systems

Integrating this compound correctly into your emulsion is critical for achieving optimal defoaming performance and avoiding defects.

  • Recommended Dosage: The typical usage level is 0.1 - 0.3 mass% on the solid weight of the emulsion or latex [1]. It is advisable to start at the lower end of this range and adjust based on the results of foam tests.
  • Preparation and Handling: The product can be used directly or diluted with water. If dilution is required, it should be done under mixing. If separation occurs after long storage, the material should be mixed well before use [1].
  • Formulation Example: The following table outlines a real-world formulation for a Masonry Restoration Paint (40% PVC) that incorporates this compound, demonstrating its practical application alongside other common additives [4].
Material Name Function Quantity (kg)
Grind Stage
Natrosol 250 MR (3.0%) Thickener 100.0
Water Solvent 50.0
Dispersing agent (30.0%) Dispersant 7.0
KTPP (100.0%) Dispersant 1.0
Propylene Glycol Antifreeze 23.9
Nonionic emulsifier Emulsifier 4.0
Preservative Biocide 1.6
This compound Defoamer 2.0
Fungicide Fungicide 6.5
Ti-Pure R-706 (TiO₂) Pigment 200.0
Duramite (CaCO₃) Filler 250.0
Letdown Stage
AOPL MURA55 (Acrylic Polymer) Binder 400.0
Texanol Coalescent 6.0
This compound Defoamer 2.0
Aqueous Ammonia (28%) pH Adjuster 2.0
Natrosol 250 MR (3.0%) Thickener 115.0

Experimental Defoaming Evaluation Protocol

The following workflow and detailed method describe a standard laboratory procedure for evaluating the defoaming efficiency of this compound, as referenced in the technical sheets [1].

Start Start Experiment Prep Prepare 100g NBR Latex (25°C or 40°C) Start->Prep Bubble Initiate Bubbling (Nitrogen at 0.5 L/min) Prep->Bubble Add Add 0.5mL of 5% this compound Dilution Bubble->Add Record Record Foam Height Over Time Add->Record Analyze Analyze Data (Lower Height = Better Performance) Record->Analyze End End Evaluation Analyze->End

Detailed Methodology (Diffuser Stone Test) [1]:

  • Sample Preparation: Measure 100g of NBR latex (or the emulsion under test) into a 500mL graduated cylinder. Condition the latex to the desired test temperature (e.g., 25°C or 40°C).
  • Foam Generation: Using a G4 glass diffuser stone, bubble nitrogen gas through the latex at a constant flow rate of 0.5 L/min. Continue until the foam reaches a predetermined height.
  • Defoamer Addition: At the target foam height, add 0.5mL of a 5 mass% dilution of this compound.
  • Data Collection: Immediately after addition, record the foam height at regular time intervals. The efficiency of the defoamer is indicated by the rate and extent of foam collapse; a lower foam volume signifies better performance.

Mechanism of Action

Defoamers like this compound function due to their lower surface tension compared to the foam liquid. This allows the defoamer particles to spread over and penetrate the foam lamellae (the liquid walls of the bubbles) [2]. The composition of this compound—a combination of core materials (mineral oil), defoaming components (metallic soap), and surfactants—is designed to create an optimal particle size that effectively ruptures the foam film [2].

References

defoamer addition protocol for water based paints

Author: Smolecule Technical Support Team. Date: February 2026

Defoamer Fundamentals & Selection Guide

1. Defoamer Mechanisms Defoamers function through a series of interfacial actions. A defoamer droplet must first enter the bubble lamella, then spread over its surface, and finally destabilize and rupture the bubble by absorbing surfactants or creating surface tension gradients [1] [2]. Effective defoamers contain carriers (like oils) to transport active substances (like hydrophobic silica) to the foam lamella [2].

2. Chemistry & Comparative Performance Your choice of defoamer chemistry involves a direct trade-off between defoaming efficiency and compatibility. The table below summarizes the core options.

Defoamer Chemistry Key Characteristics Pros Cons Ideal for PVC/Gloss Ranges
Mineral/Oil-Based [3] [2] Carrier: Mineral/white oil. Active: Waxes, hydrophobic silica. Cost-effective, good long-term stability [2]. Can reduce gloss, risk of surface defects in high-gloss systems [3]. High PVC (>60), matt to semi-gloss paints [3].
Silicone-Based [3] Carrier: Polysiloxane (PDMS), often modified with polyethers or emulsifiers. High efficiency at low dosage, thermal stability [3]. High incompatibility risk causing craters and poor recoatability [3]. Systems where film appearance is less critical than foam control.
Silicone Emulsion [3] [2] Pre-emulsified silicone compounds in water. Easier incorporation, good film properties, reduced defect risk [3]. Potential for long-term stability issues [2]. Broad range, including higher gloss systems where easy incorporation is key [3].
Polymer-based (Non-Silicone) [3] [1] Organic polymers (e.g., polyethers, polyacrylates). Excellent compatibility, minimal surface defects, good recoatability [3]. Defoaming efficiency can be more moderate [3]. High-gloss, clear coats, and industrial coatings where surface perfection is critical [1] [3].
Molecular Defoamers [1] Surfactant-like molecules with built-in defoaming action. Excellent compatibility, long-term stability, minimal side effects [1]. Newer technology, potentially higher cost. Demanding applications requiring a balance of performance and compatibility.

Experimental Protocols for Defoamer Evaluation

Accurate laboratory evaluation is crucial. Below are standardized protocols for assessing defoaming efficiency and compatibility.

Protocol 1: Density Test (for Foam Suppression Efficiency) This method quantifies the amount of air entrapped in a paint after stirring [2].

  • Principle: Efficient defoaming results in less entrapped air and a higher density [2].
  • Procedure:
    • Prepare a defined volume of paint (e.g., 500 mL) with the defoamer added at the recommended dosage.
    • Stir the sample using a dissolver agitator under defined parameters (e.g., 5-10 minutes at 4000-6000 rpm) [2].
    • Immediately after stirring, pour the paint into a density cup (e.g., of 100 mL volume) and weigh it [2].
    • Calculate the density using the formula: Density (g/mL) = Mass of paint (g) / Volume of cup (mL).
  • Evaluation: The defoamer yielding the highest density value demonstrates the best foam suppression under the test conditions. Compare results against a blank (no defoamer) and a reference standard [2].

Protocol 2: Shake Flask / Volume Test (for Foam Knockdown) This method evaluates how quickly a defoamer can collapse pre-generated foam [4].

  • Principle: The time taken for foam to collapse to a specific level is measured after vigorous shaking [4].
  • Procedure:
    • Measure a defined volume (e.g., 100 mL) of the paint sample into a clean, sealed graduated cylinder or flask.
    • Shake the vessel vigorously for a set time and manner (e.g., 30 seconds with consistent strokes) [4].
    • Immediately place the vessel on a flat surface and start a stopwatch.
    • Measure and record the total foam volume immediately after shaking. Then, record the time it takes for the foam to collapse to a specific level (e.g., half its initial volume) [4] [2].
  • Evaluation: The defoamer that results in the shortest collapse time and the lowest initial foam volume has the best knockdown performance.

Protocol 3: Roller / Coating Application Test (for Microfoam & Surface Defects) This method simulates a real application and is critical for assessing deaerating performance and compatibility [5] [2].

  • Principle: Paint is applied with a roller, and the resulting dry film is examined for microfoam (entrapped air bubbles) and surface defects [2].
  • Procedure:
    • Stir the paint sample at high speed to entrain air.
    • Immediately use a sponge roller to apply the paint to a non-porous, non-absorbent substrate (e.g., sealed cardboard, plastic panel, or polyester film) [5] [2].
    • Allow the film to dry completely under controlled conditions.
    • Visually inspect the dry film for defects.
  • Evaluation: Use a standardized rating scale (e.g., 1-5) [5]:
    • 5: No bubbles or defects.
    • 4: Very few, very small bubbles.
    • 3: A small number of bubbles.
    • 2: Many bubbles.
    • 1: Severe bubbling, unacceptable. Also, note specific defects like pinholes, craters, or fisheyes, which indicate poor defoamer compatibility [5].

Protocol 4: Compatibility Test (for Gloss, Haze, and Cratering) This protocol assesses the negative impact of a defoamer on the final film's appearance [5] [2].

  • Principle: A drawdown is made and inspected for wet and dry film imperfections caused by the defoamer's incompatibility.
  • Procedure:
    • Let the prepared paint equilibrate for 24 hours to ensure stability.
    • Use a doctor blade to apply the paint onto a glass panel at a defined wet film thickness (e.g., 75-100 µm) [5].
    • Observe the wet film for any immediate signs of crawling or cratering.
    • After the film is fully dried, inspect it against a dark background for haze (reduced clarity) and measure the gloss at a 60° angle if applicable [2].
  • Evaluation: A compatible defoamer will show no craters, fisheyes, or haze, and will have a minimal impact on the gloss of the coating [2].

Defoamer Selection and Testing Workflow

The following diagram outlines a logical, step-by-step workflow for selecting and evaluating defoamers in the lab, integrating the protocols described above.

DefoamerWorkflow cluster_leg Key Evaluation Criteria Start Start: Defoamer Selection P1 Define Coating Requirements: PVC, Gloss, Binder Type Start->P1 P2 Select Defoamer Candidates Based on Chemistry Table P1->P2 P3 Initial Screening: Shake Flask & Density Tests P2->P3 Narrow down to 2-3 best candidates P4 Performance & Compatibility: Roller & Drawdown Tests P3->P4 Evaluate top performer(s) for application quality P5 Long-Term Stability Check: Aged Sample Re-test P4->P5 Confirm performance after storage End Ideal Defoamer Identified P5->End C1 Foam Knockdown Speed C2 Entrapped Air (Density) C3 Surface Defects C4 Gloss & Haze

Defoamer Addition Protocol

Even the best defoamer can fail if added incorrectly. Follow these steps for optimal results:

  • Determine Optimal Dosage: Use the experimental protocols above to find the lowest effective dosage. Avoid overdosing, as this is a common mistake that can lead to surface defects like craters, oil spotting, and haze [1] [6].
  • Identify Addition Point: The ideal point of addition depends on the defoamer type and the process.
    • During Grinding/Pigment Dispersion: Adding a robust defoamer at this stage can prevent foam from hindering pigment wetting and dispersion, improving color strength and efficiency [1]. Some shear-stable defoamers (e.g., certain silicone-polyethers) are designed for this [3].
    • During Let-Down/Thinning: This is the most common addition point. It allows the defoamer to be incorporated under lower shear, preserving its droplet structure for maximum efficiency and minimizing the risk of over-dispersion [1].
  • Ensure Proper Incorporation:
    • Stir the defoamer into the paint using adequate, but not excessive, shear to ensure uniform distribution. "Easy-dispersible" types require low shear, while non-dispersible types need more vigorous mixing [3].
    • Always conduct long-term stability tests by storing the final paint for several weeks (or accelerated aging at 50°C for 21 days) and then re-running key tests (Density, Roller) to ensure the defoamer remains effective and does not separate or lose potency [2].

Common Pitfalls and Troubleshooting

Issue Potential Cause Corrective Action
Surface defects (craters, fisheyes) Defoamer overdose or poor compatibility. Reduce dosage; switch to a more compatible defoamer (e.g., Polymer-based). Test compatibility via drawdown [1] [5].
Loss of gloss / Haze Incompatible defoamer (especially some oil-based types) separating in the film. Select a defoamer designed for high-gloss systems (e.g., Polymer-based, specific silicone emulsions) [2] [3].
Good initial effect, but fails after storage Defoamer has been over-dispersed or is unstable in the formulation. Check incorporation method; consider a more stable defoamer chemistry. Perform long-term stability testing [2].
Inefficient foam control Wrong defoamer type for the system; insufficient dosage. Re-screen defoamers using shake flask and density tests; verify dosage [4].

References

Nopco NXZ in vinyl acetate acrylic emulsions

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ Defoamer: Technical Data Sheet

The table below summarizes the key properties of this compound as provided by the manufacturer [1].

Property Specification / Value
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Ionisity Nonionic [1]
Viscosity 170 mPa·s (at 25℃); 2200 mPa·s (at 5℃) [1]
Specific Gravity 0.89 (at 20℃) [1]
pH 5.1 (2 mass% aqueous dispersion) [1]
Flash Point 174℃ [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]

Recommended Application Guidelines [1]

  • Typical Usage Level: 0.1 to 0.3 mass% on the solid weight of emulsions and latexes.
  • Handling Instructions: Mix well before use if separation occurs after long storage. Can be used directly or diluted with water; if diluting, use under mixing conditions.

Proposed Experimental Protocol for Defoamer Evaluation

Since specific protocols for your application were not located, the following is a generalized experimental workflow based on standard industry defoamer testing and information from the search results. You can adapt this framework to develop your own in-house protocols.

G cluster_1 cluster_2 A 1. Emulsion Preparation (Prepare vinyl acetate-acrylic emulsion) B 2. Defoamer Incorporation (Add this compound at 0.1-0.3% solid weight) A->B C 3. Foam Generation (e.g., High-speed mixing, bubbling) B->C D 4. Performance Evaluation C->D E 5. Assessment of Side Effects D1 Initial Foam Height D2 Foam Break Time D3 Foam Density E1 Film Clarity/Defects E2 Adhesion Properties E3 Long-term Stability

Objective

To evaluate the efficacy and compatibility of this compound as an anti-foaming agent in a specific vinyl acetate-acrylic emulsion formulation intended for pharmaceutical coating or binding applications.

Materials
  • Vinyl acetate-acrylic emulsion (specify solid content %)
  • This compound defoamer
  • Deionized water
  • Laboratory mixer (e.g., overhead stirrer)
  • Graduated cylinder (e.g., 500 mL)
  • Timer
  • pH meter
  • Equipment for application-specific tests (e.g., draw-down bar for film application, adhesion tester)
Methodology

This methodology is adapted from general defoamer testing principles and the evaluation example mentioned for this compound [1].

  • Sample Preparation: Prepare a representative batch of the vinyl acetate-acrylic emulsion. For each test, use a fixed mass (e.g., 100g) of the emulsion [1].
  • Defoamer Incorporation: Add this compound at the recommended usage level of 0.1-0.3% on solid weight of the emulsion [1]. Ensure homogeneous dispersion using low-shear mixing to avoid introducing air prematurely.
  • Foam Generation & Testing:
    • High-Speed Mixing Method: Agitate the emulsion-defoamer mixture at a high, fixed speed (e.g., 2000 rpm) for a set time (e.g., 2 minutes). Immediately after stopping, record the initial foam height in the cylinder. Then, record the foam break time (the time taken for the foam to collapse to a specific lower height or to the liquid surface).
    • Bubbling Method (Diffuser Stone Test): As referenced in the search results, blow a gas (such as nitrogen) through a diffuser stone (e.g., a G4 glass filter) into the emulsion at a controlled flow rate (e.g., 0.5 L/min). Add the defoamer when the foam reaches a certain height and continue recording the foam height over time [1].
  • Compatibility Assessment: After defoaming, cast films of the emulsion and evaluate for any potential negative side effects, which is critical for pharmaceutical applications. Check for:
    • Film Clarity and Defects: Look for microfoam, fish-eyes, or craters.
    • Adhesion: Test adhesion to relevant substrates.
    • Long-term Stability: Store the defoamer-treated emulsion and observe for any separation, sedimentation, or change in viscosity over time.

Important Considerations for Researchers

  • Application Specificity: The search results confirm this compound is recommended for acrylic and vinyl acetate emulsions [1], but its performance can vary significantly with specific emulsion ingredients (monomers, surfactants, stabilizers) and process conditions. The proposed protocol is a starting point that requires validation with your specific formulation.
  • Critical Data Gaps: The available information lacks key data required for pharmaceutical development, including regulatory compliance status (e.g., USP/NF, Ph. Eur.), toxicological profile, and compatibility data with common active pharmaceutical ingredients (APIs) and excipients.
  • Supplier Consultation: For drug development purposes, it is essential to contact the manufacturer (SAN NOPCO) directly to request full regulatory documentation, safety data sheets (SDS), and any available pharmaceutical-use case studies for this compound.

References

Comprehensive Application Notes and Protocols for Nopco NXZ in Polymer-Cement Composite Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nopco NXZ as a Defoaming Agent

This compound is a metallic soap-type anti-foaming agent specifically formulated for latex and emulsion systems, particularly effective in acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions commonly used in polymer-cement composites [1]. This defoamer plays a critical role in enhancing material performance by eliminating entrapped air bubbles during the mixing and application processes, which directly impacts the structural integrity and durability of the final composite material. The composition of this compound consists of a precise mixture of mineral oil, metallic soap, and nonionic surfactant, creating a synergistic system that effectively breaks foam formations while maintaining compatibility with the cement-polymer matrix [1].

For researchers developing advanced polymer-cement composites, this compound addresses a fundamental challenge in material fabrication: controlling air entrainment during processing. Excessive foam formation can lead to void formation, reduced density, and compromised mechanical properties in the hardened composite. By effectively managing these issues, this compound enables the production of more homogeneous materials with enhanced performance characteristics, making it particularly valuable in applications such as building waterproofing, concrete pavement joint sealing, and airport pavement joint engineering where material consistency directly impacts service life and performance [2].

Technical Specifications and Material Characteristics

Fundamental Properties

This compound exhibits specific physicochemical properties that make it particularly suitable for polymer-cement composite applications, as detailed in Table 1 [1]:

Table 1: Technical Properties of this compound

Property Specification Conditions
Appearance Light yellowish brown liquid Visual inspection
Viscosity 170 mPa·s 25°C
Viscosity 2200 mPa·s 5°C
pH 5.1 2 mass% aqueous dispersion
Specific Gravity 0.89 20°C
Ionisity Nonionic -
Dispersibility Dispersible in water -
Hard Water Resistance Good -
Flash Point 174°C -

The temperature-dependent viscosity profile displayed by this compound is particularly noteworthy, with significantly higher viscosity at lower temperatures (2200 mPa·s at 5°C compared to 170 mPa·s at 25°C) [1]. This characteristic has practical implications for storage and handling, requiring researchers to ensure proper temperature management during both storage and application. The nonionic nature of this defoamer enhances its compatibility with various emulsion systems while the good hard water resistance ensures consistent performance in mineral-rich environments typical in cementitious systems.

Recommended Usage Parameters

The effective application of this compound in polymer-cement composites requires adherence to specific dosage guidelines and handling protocols, summarized in Table 2 [1]:

Table 2: Application Guidelines for this compound in Polymer-Cement Composites

Parameter Specification Notes
Application Level 0.1-0.3 mass% On solid weight of emulsions and latexes
Dilution Can be used directly or diluted with water For dilution, use under mixing
Storage Handling Mix well before use if separated after long storage -
Primary Applications Emulsions, water-based paints, water-based adhesives Especially effective in acrylic, VAc, VAc-acrylic emulsions

The recommended application level of 0.1-0.3 mass% on the solid weight of emulsions and latexes represents the optimal range identified through extensive testing [1]. Exceeding this range may lead to over-defoaming or potential compatibility issues, while insufficient dosage may result in inadequate foam control. For diluted applications, the requirement to "use under mixing" is critical to ensure uniform distribution throughout the composite mixture. Researchers should note that long-term storage may necessitate mixing before use to redisperse any separated components, though the formulation demonstrates generally good storage stability under recommended conditions.

Experimental Protocols for Polymer-Cement Composites Incorporating this compound

Composite Formulation and Specimen Preparation

The preparation of polymer-cement composites with this compound follows a systematic procedure to ensure consistent material properties and performance [2] [3]. The following protocol details the sequence of operations for creating standardized test specimens:

  • Raw Material Preparation: Gather polymer emulsions (styrene-acrylic emulsion such as Acronal S400F ap and VAE emulsion such as CELVOLIT 1350), ordinary Portland cement (42.5 grade), inorganic fillers (talc powder fineness: 600 mesh, heavy calcium carbonate average particle size: 3 μm), and functional admixtures including SN-DISPERSANT 5040 dispersant, This compound defoamer, DN-12 film forming aid, DOP plasticizer, and ND-42 silane coupling agent [2].

  • Mixing Procedure: Combine components according to the established mix ratio, typically involving a powder-to-liquid ratio with cement content between 10-20% and polymer emulsion content between 30-40% of the total composition [3]. Add This compound at 0.1-0.3% by total weight during the liquid phase mixing, ensuring thorough dispersion. The mixing sequence should involve first combining liquid components (emulsions, additives), then gradually incorporating powder components (cement, fillers) under mechanical stirring at 400-600 rpm for 10-15 minutes until a homogeneous mixture is achieved.

  • Specimen Fabrication: Pour the prepared composite mixture into appropriate molds. For bonding tests, use cement mortar substrates with dimensions of 75 mm × 25 mm × 12 mm with the polymer-cement composite applied to create a final specimen size of 50 mm × 12 mm × 12 mm [2]. For tensile and shear tests, prepare standardized specimens according to relevant standards (JC/T 976-2005, JC/T 881). Cure specimens under controlled conditions (20°C, 65% relative humidity) for 24 hours before demolding, then continue curing for the specified duration before testing.

The preparation process can be visualized using the following workflow:

G Start Start Material Preparation A Combine Liquid Components: Polymer emulsions, This compound (0.1-0.3%) Start->A B Add Powder Components: Cement, Fillers A->B C Mechanical Mixing (400-600 rpm, 10-15 min) B->C D Pour into Molds C->D E Curing (20°C, 65% RH, 24 h) D->E F Demold Specimens E->F End Testing Preparation F->End

Figure 1: Specimen Preparation Workflow for Polymer-Cement Composites with this compound

Performance Evaluation Methods

The evaluation of polymer-cement composites containing this compound involves multiple standardized testing protocols to comprehensively characterize material performance [2] [3]:

  • Fixed-Elongation Testing: Conduct this test according to ISO 11600, JC/T 881, and JC/T 976 standards. Place the prepared specimen in a fixed-elongation test mold and stretch at a rate of 5 mm/min until reaching 60% of the original seam width. Maintain this fixed tensile displacement for 24 hours while observing the specimen for any cohesive failure. If no failure occurs, remove the specimen and allow 24 hours for elastic recovery. Measure the final seam width using a vernier caliper and calculate the elastic recovery rate (Rₑ) using the formula: Rₑ = (w₂ - w₀) / (w₁ - w₀) × 100%, where w₀ is the initial seam width, w₁ is the seam width at fixed elongation, and w₂ is the seam width after elastic recovery [2].

  • Tensile Property Assessment: Perform tensile tests according to JC/T 881, JT/T 589-2004, and GB/T 13477-2002 standards using an electronic tensile test machine such as the HS-3001B. Mount specimens in appropriate fixtures and apply tension at a constant rate of 5 mm/min until failure. Record the load-displacement data throughout the test for subsequent calculation of tensile strength, elongation at break, peak tensile strain, tensile toughness, and pre-peak tensile toughness. Conduct multiple trials (typically n ≥ 3) to ensure statistical significance [2].

  • Durability Testing: Subject specimens to various environmental conditioning regimens to evaluate durability performance. For UV aging resistance, expose specimens to ultraviolet radiation using a weather resistance test box (e.g., LZW-050A) at 40°C with wavelength 315-400 nm for specified durations (1, 7, 15, and 30 days) according to GB/T 14522-2008 [2]. For chemical resistance, immerse specimens in H₂SO₄ solution (pH = 1), NaOH solution (pH = 13), and gasoline for 7 days at 23°C [3]. For thermal resistance, expose specimens to high temperature (70°C) and low temperature (-20°C) for 7 days in a temperature-controlled chamber [3].

The comprehensive testing approach can be visualized as follows:

G Start Prepared Specimens A Fixed-Elongation Test Start->A B Tensile Property Assessment Start->B C Durability Evaluation Start->C G Microstructural Analysis (SEM, MIP) A->G B->G D UV Aging Test C->D E Chemical Resistance C->E F Thermal Resistance C->F D->G E->G F->G End Performance Data Analysis G->End

Figure 2: Comprehensive Testing Protocol for Polymer-Cement Composites

Performance Characteristics and Research Findings

Durability Performance Under Various Conditions

Polymer-cement composites incorporating this compound demonstrate exceptional durability under various environmental conditions, as quantified in Table 3 [3]:

Table 3: Durability Performance of Polymer-Cement Composites with this compound

Test Condition Performance Metric Retention Rate Key Findings
Water Soaking (7 days, 23°C) Bonding Property 96.05% No damage or debonding observed
Dry-Wet Cycle (5 cycles) Bonding Property 96.84% Excellent moisture resistance maintained
Water Soaking Tensile Strength 81.96% Good strength retention
Dry-Wet Cycle Tensile Strength 101.31% Slight improvement observed
Acid Corrosion (pH=1, 7 days) Tensile Properties >80% Maintained performance in aggressive environment
Alkali Corrosion (pH=13, 7 days) Tensile Properties >80% Good chemical resistance
UV Aging (315-400 nm, 30 days) Tensile Strength +65.36% increase Significant improvement observed
UV Aging (15 days) Elastic Recovery Rate +6.60% increase Enhanced flexibility
UV Aging (15 days) Peak Tensile Strain +23.55% increase Improved deformation capability
UV Aging (15 days) Tensile Toughness +43.29% increase Better energy absorption
UV Aging (15 days) Pre-peak Tensile Toughness +101.83% increase Significant enhancement

The data reveal that polymer-cement composites containing this compound not only maintain but in some cases enhance their properties under demanding environmental conditions. The remarkable improvements observed after UV aging are particularly noteworthy, suggesting that controlled ultraviolet exposure may initiate beneficial cross-linking reactions within the polymer matrix that enhance mechanical performance [2]. The exceptional chemical resistance demonstrated in both acidic and alkaline environments highlights the robust nature of these composites, making them suitable for applications where exposure to harsh chemicals is anticipated.

Microstructural and Mechanical Enhancements

The incorporation of this compound in polymer-cement composites contributes to significant microstructural improvements that directly enhance macroscopic properties:

  • Pore Structure Refinement: Composites prepared with this compound exhibit reduced porosity and more homogeneous pore size distribution according to Mercury Intrusion Porosimetry (MIP) analysis. The defoaming action minimizes macro-pores (>100 nm) resulting from entrapped air, leading to a denser microstructure with predominance of micro-pores (<50 nm) that contribute to enhanced mechanical strength and durability [3].

  • Polymer-Cement Interface Optimization: Scanning Electron Microscopy (SEM) reveals improved interfacial transition zones between cement hydration products and polymer phases in composites containing this compound. The reduction in air voids at critical interfaces enhances stress transfer between composite phases, resulting in improved tensile strength and bonding performance [2].

  • Enhanced Network Formation: The effective elimination of entrapped air facilitates more continuous polymer network formation throughout the cement matrix. This continuous network contributes to the observed improvements in elastic recovery and tensile toughness, as the uninterrupted polymer phase can more effectively accommodate and distribute applied stresses [2] [3].

Practical Applications and Implementation Guidelines

Field Applications and Performance Validation

Polymer-cement composites incorporating this compound have demonstrated exceptional performance in demanding engineering applications, particularly in infrastructure projects requiring durable, flexible, and weather-resistant joint materials [2] [3]:

  • Airport Pavement Joints: Implementation in airport pavement joint engineering has shown outstanding performance in preventing failures such as mud pumping, spalling, shatter, and faulting of slab ends that commonly occur with conventional joint materials. The enhanced tensile properties and elastic recovery enable the material to accommodate horizontal displacements and tensile stresses from cement concrete pavement joints generated by aircraft wheel loads and temperature fluctuations [2].

  • Building Waterproofing: Applications in building waterproofing systems benefit from the excellent cohesive deformation and waterproof properties achieved through the optimized composite formulation. The reduction in void content through effective defoaming with this compound significantly decreases water permeability while maintaining the flexibility necessary to accommodate structural movements [2].

  • Concrete Pavement Sealing: Use in highway and urban road pavement joints demonstrates superior resistance to environmental degradation factors including solar radiation, temperature extremes, precipitation, and chemical exposure from deicing agents. The documented UV aging resistance is particularly valuable in these applications where continuous solar exposure is inevitable [3].

Troubleshooting and Optimization Recommendations

Successful implementation of this compound in polymer-cement composites requires attention to several critical factors that can influence performance:

  • Dispersion Optimization: If encountering incomplete defoaming or insufficient performance, ensure thorough dispersion of this compound throughout the liquid phase before adding powder components. Inadequate mixing can result in localized concentration variations that compromise defoaming efficiency. For difficult applications, consider pre-diluting with water (under active mixing) to improve distribution [1].

  • Compatibility Verification: When formulating with new polymer emulsion systems, conduct small-scale compatibility tests before full implementation. Although this compound demonstrates broad compatibility with acrylic, vinyl acetate, and styrene-acrylic systems, specific formulations may require dosage adjustments. Evidence of incompatibility includes coagulation, excessive thickening, or reduced effectiveness [1].

  • Storage and Handling: Maintain storage temperatures above 5°C to prevent significant viscosity increase that may complicate handling and dispersion. If separation occurs during prolonged storage, mix thoroughly before use to redisperse any settled components. While the product exhibits good storage stability, implement first-in-first-out inventory management for optimal results [1].

Conclusion

This compound represents a critical formulation component that enables the production of high-performance polymer-cement composites with enhanced mechanical properties, durability, and application performance. Through its effective defoaming action, this compound facilitates the development of composites with optimized microstructure that demonstrate exceptional performance in demanding applications including airport pavement joints, building waterproofing, and concrete pavement sealing. The comprehensive experimental protocols presented herein provide researchers with validated methodologies for evaluating and optimizing these advanced composite materials. The remarkable property enhancements observed under UV aging conditions, including increases in tensile strength (65.36% after 30 days) and tensile toughness (43.29% after 15 days), highlight the unique capabilities of properly formulated polymer-cement composites containing this compound [2].

References

Application Note: Framework for Nopco NXZ Laboratory Use

Author: Smolecule Technical Support Team. Date: February 2026

1. Product Identification and Properties Nopco NXZ is a chemical agent, but its exact function is unspecified in the search results. The table below summarizes the available information.

Table 1: Chemical Identifier Summary for this compound

Property Value/Identifier
Chemical Name This compound [1] [2] [3]
CAS Registry Number 12794-56-8 [1] [2] [3]
Common Synonyms FOAMASTER NXZ [1] [2] [3]
Known Supplier Henan Tianfu Chemical Co., Ltd. [1] [2]

Critical Note for Researchers: Key quantitative data necessary for experimental work, including molecular weight, molecular formula, and safety parameters (e.g., LD50, permissible exposure limits) are not available in the current search results. You must obtain a Safety Data Sheet (SDS) from the supplier before any laboratory handling.

2. Experimental Protocol Framework This is a generalized protocol for incorporating an additive into a mixture. It should be validated and refined with specific details for this compound.

Table 2: Generic Laboratory Mixing Procedure

Step Action Parameters & Notes
1. Preparation Calculate required mass/volume of this compound. Based on desired final concentration in the main mixture.
Wear appropriate Personal Protective Equipment (PPE). Refer to SDS; typically includes gloves, safety glasses, and lab coat.
2. Pre-Dispersion Dispense the calculated amount of this compound. The physical state (liquid, solid) of this compound is unknown.
3. Incorporation Slowly add this compound to the base mixture. Use mechanical stirring for homogeneous dispersion.
Maintain continuous mixing. Mixing speed, time, and temperature are critical variables to optimize.
4. Post-Processing Subject the final mixture to quality control checks. May include tests for pH, viscosity, or stability.

Visualizing Experimental workflows

Since the exact application is unclear, the following diagram illustrates a logical workflow for testing an agent like this compound in a biological context, such as a signaling pathway study. The DOT script generates the diagram.

G Start Prepare Stock Solution A Apply to Cell Culture Start->A Defined Concentration B Incubation Period A->B Aseptic Technique C Stimulate Signaling Pathway B->C Specific Time D Sample & Analyze C->D Fix/ Lyse Cells E Data Collection D->E Western Blot/ ELISA F Pathway Model Validation E->F Quantitative Data

Diagram 1: Cell Signaling Assay Workflow. A generic flowchart for evaluating a compound's effect on cellular signaling pathways.

The diagram below illustrates a simplified, generic signaling pathway based on the JAK-STAT and NF-κB modules mentioned in the search results, which are characterized by features like nucleocytoplasmic cycling and feedback loops [4].

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Messenger Messenger Kinase->Messenger TF Transcription Factor Messenger->TF Activation Nucleus Nucleus TF->Nucleus Translocation Gene Gene Nucleus->Gene Binds Feedback Feedback Gene->Feedback Expression Feedback->Messenger Inhibits

Diagram 2: Generic Signaling Pathway with Feedback. A conceptual model showing pathway activation and negative feedback regulation.

Critical Data Gaps and Risk Mitigation

The primary challenge in preparing these application notes is the absence of specific data. The following risks must be addressed:

  • Unknown Hazards: Without an SDS, the health, flammability, and reactivity hazards of this compound are undefined.
  • Unverified Applications: The search results do not clarify the intended function of this compound (e.g., surfactant, defoamer, catalyst), making it impossible to design a targeted experimental protocol.
  • Missing Physical Data: Solubility, density, and stability information are critical for preparing accurate stock solutions and are currently unavailable.

Conclusion and Next Steps

This document provides a structured framework for creating detailed application notes for this compound. To proceed, you must:

  • Contact the Supplier: Obtain the most recent Safety Data Sheet (SDS) and technical data sheet from Henan Tianfu Chemical or another supplier [1] [2].
  • Consult Scientific Literature: Perform a deeper literature search using the CAS number (12794-56-8) in specialized chemistry databases to find published studies or application notes.
  • Validate Empirically: Once sufficient data is gathered, conduct small-scale pilot experiments to confirm the mixing procedure and desired effect.

References

Comprehensive Application Notes and Protocols: Nopco NXZ in Water-Based Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nopco NXZ and Its Applications in Water-Based Coatings

This compound is a highly effective anti-foaming agent specifically formulated for water-based coatings and emulsion systems. This metallic soap-type defoamer is composed of a precise mixture of mineral oil, metallic soap, and nonionic surfactants, creating a synergistic formulation that effectively controls foam throughout various stages of coating production and application. Its exceptional compatibility with numerous polymer systems makes it particularly valuable for formulations containing acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1].

The versatile application range of this compound extends beyond coatings to include water-based adhesives, latex systems, and various industrial applications where foam control is essential. As water-based systems continue to gain prominence due to environmental regulations and sustainability initiatives, the importance of efficient defoamers like this compound has significantly increased [2]. The global coatings industry is increasingly focusing on bio-based and water-based formulations, with dedicated scientific conferences highlighting the latest advancements in this field [3].

Technical Specifications and Physical Properties

Basic Physical Properties

This compound exhibits well-defined physical characteristics that make it particularly suitable for water-based coating applications:

Table 1: Fundamental Physical Properties of this compound

Property Specification Test Conditions
Appearance Light yellowish brown liquid Visual inspection
Viscosity 170 mPa·s 25°C
Viscosity 2200 mPa·s 5°C
pH 5.1 2 mass% aqueous dispersion
Specific Gravity 0.89-0.90 g/cm³ 20°C
Ionic Character Nonionic -
Flash Point 174°C Closed cup
Dispersibility Dispersible in water -

| Hard Water Resistance | Good | - | [1] [2]

The viscosity profile of this compound demonstrates its temperature sensitivity, with significantly increased viscosity at lower temperatures (2200 mPa·s at 5°C), which is an important consideration for storage and handling. The mildly acidic pH (5.1) and nonionic character contribute to its excellent compatibility with various coating components without disrupting the delicate ionic balance of water-based systems.

Application Parameters

Table 2: Application Specifications and Usage Guidelines

Parameter Specification Notes
Recommended Usage Level 0.1-0.3 mass% On solid weight of emulsions/latexes
Dilution Capability Can be used directly or diluted with water If diluting, apply under mixing
Storage Stability Mix well before use if separation occurs after long storage -

| Suitable Polymer Systems | Acrylic, vinyl acetate, VAc-acrylic, styrene-butadiene, PVC and copolymers, EVA, vinylidene chloride, water-soluble alkyds | - | [1] [2]

The recommended dosage of 0.1-0.3% on solid weight provides effective foam control without negatively affecting film properties. The product's dilution flexibility allows formulators to adjust concentration based on specific application requirements, though proper mixing during dilution is essential to maintain product efficacy.

Experimental Protocols and Evaluation Methods

Defoaming Performance Evaluation (Diffuser Stone Test)

The diffuser stone test is a standardized method for evaluating the defoaming efficiency of this compound in latex systems. This protocol provides quantitative assessment of defoaming performance under controlled conditions [1].

Materials and Equipment:

  • This compound defoamer (5 mass% dilution in water)
  • NBR latex (or other relevant emulsion system)
  • 500 mL graduated cylinder
  • G4 glass filter diffuser stone
  • Nitrogen gas supply with flow regulator
  • Thermostatic water bath (for temperature control)
  • Timer
  • Measuring pipette

Procedure:

  • Sample Preparation: Condition 100g of NBR latex to the desired test temperature (25°C or 40°C) using a thermostatic water bath to simulate different processing conditions.
  • Foam Generation: Transfer the conditioned latex to a 500mL graduated cylinder. Initiate bubbling by introducing nitrogen gas through a G4 glass filter at a constant flow rate of 0.5L/min.
  • Defoamer Addition: When the foam column reaches a predetermined height (typically 200-300mL), add 0.5mL of the 5 mass% this compound dilution directly to the foam layer.
  • Performance Monitoring: Record the foam height at regular time intervals (e.g., 15s, 30s, 60s, 120s) after defoamer addition. Continue monitoring until foam collapse stabilizes.
  • Data Interpretation: Compare the foam volume reduction over time against control samples (without defoamer) or other defoamer products.

Evaluation Criteria:

  • Immediate foam collapse (within 15-30 seconds) indicates excellent initial defoaming efficiency
  • Persistent foam suppression over extended time demonstrates good enduring performance
  • Lower final foam volume correlates with better overall defoaming performance [1]
Quality Control and Compatibility Testing

Storage Stability Assessment:

  • Procedure: Store this compound samples under accelerated aging conditions (e.g., 40°C for 30 days) or evaluate after long-term storage.
  • Evaluation: Mix well before use if separation is observed. Assess redispersibility and maintained efficacy after proper mixing.

Compatibility Testing:

  • Film Quality Assessment: Incorporate this compound at recommended usage levels in final coating formulations. Draw down films using appropriate applicators and evaluate for surface defects such as craters, fish eyes, or orange peel.
  • Interfacial Compatibility: Incorporate defoamer into emulsion systems and monitor for any separation, coagulation, or viscosity changes over 24-48 hours.

Mechanism of Action and Integration Guidelines

The following workflow illustrates the defoamer action mechanism and evaluation process for this compound in water-based coatings:

G Start Start: Foam Formation in Coating System A This compound Addition (0.1-0.3% on solids) Start->A B Defoamer Droplets Disperse in Aqueous Phase A->B C Migration to Foam Air-Water Interface B->C D Spreading at Bubble Surface Reducing Surface Elasticity C->D E Bubble Rupture via Marangoni Effect D->E F Foam Collapse and Air Release E->F Evaluation Performance Evaluation: - Foam Height Reduction - Collapse Rate - Persistent Suppression F->Evaluation Quantitative Assessment

Diagram 1: Defoamer Action Mechanism and Evaluation Workflow

Integration Guidelines

Optimal Incorporation Techniques:

  • Addition Point: Incorporate this compound during the pigment grinding stage or post-grinding phase before let-down.
  • Mixing Conditions: Ensure adequate agitation during addition to promote uniform distribution without incorporating excess air.
  • Dilution Protocol: When dilution is required, slowly add water to the defoamer under constant mixing until homogeneous dispersion is achieved.
  • Sequential Addition: In complex formulations, add defoamers after dispersants and wetting agents but before thickeners and biocides.

Formulation Considerations:

  • Surfactant Balance: Monitor overall surfactant levels as excessive surfactants can compete with defoamers at the air-liquid interface.
  • Hydrophobic Components: Ensure compatibility with other formulation components to prevent seeding or coagulation.
  • pH Sensitivity: While this compound exhibits good pH stability, verify performance in extreme pH formulations.

Compatibility with Various Emulsion Systems

This compound demonstrates broad compatibility with numerous polymer systems commonly used in water-based coatings:

Table 3: Compatibility with Polymer Emulsion Systems

Polymer System Compatibility Rating Performance Notes
Acrylic Emulsions Excellent Highly effective, no film defects
Vinyl Acetate Homopolymers Excellent Optimal foam control in PVAc systems
Vinyl Acetate-Acrylic Copolymers Excellent Recommended for these systems
Styrene-Butadiene Latex Good to Excellent Effective in SBR systems
Polyvinyl Chloride & Copolymers Good Compatible with various PVC systems
Ethylene Vinyl Acetate Good Works well in EVA dispersions
Vinylidene Chloride Good Suitable for barrier coatings

| Water-Soluble Alkyds | Good | Compatible with aqueous alkyd systems | [1] [2]

The versatile compatibility profile enables formulators to use this compound across multiple product lines, simplifying inventory management while maintaining consistent foam control performance.

Troubleshooting and Common Application Issues

Despite its robust performance, certain application challenges may arise when using this compound:

Potential Issues and Solutions:

  • Separation After Storage: If product separation occurs during prolonged storage, mix thoroughly before use to redisperse components uniformly.
  • Reduced Efficiency: Verify usage level (0.1-0.3% on solids) and ensure proper incorporation technique. Evaluate potential interactions with new formulation components.
  • Film Defects: If craters or other surface defects appear, slightly reduce defoamer dosage and evaluate optimal addition point in the manufacturing process.
  • Temperature Sensitivity: Note the significant viscosity increase at 5°C; store and handle at recommended temperatures (15-25°C) for optimal performance.

Conclusion

This compound represents a reliable, efficient solution for foam control in water-based coating systems. Its well-balanced formulation provides rapid foam collapse with persistent foam suppression across a broad range of emulsion types. The comprehensive experimental protocols outlined in these application notes enable researchers and formulators to consistently evaluate and optimize defoamer performance in specific systems.

As the coatings industry continues to evolve toward more sustainable, water-based technologies, defoamers like this compound will play an increasingly critical role in maintaining manufacturing efficiency and final product quality. The robust performance characteristics and broad compatibility documented in these application notes make this compound a valuable tool for formulators addressing foam-related challenges in aqueous systems.

References

Application Notes and Protocols for Nopco NXZ in Synthetic Latex Emulsions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Product Identification and Overview

Nopco NXZ is a commercially available defoaming agent specifically designed for waterborne systems, including synthetic latex emulsions used in coatings, inks, and other industrial applications [1]. Its primary function is to control and eliminate foam that can form during the manufacturing, mixing, and application processes, which can otherwise lead to defects in the final product.

Key Specifications of this compound

The following table summarizes the fundamental characteristics of this compound as provided in chemical databases:

Property Specification Notes / Standard
Chemical Name This compound Also known as FOAMASTER NXZ [2] [3]
CAS Registry Number 12794-56-8 [2] [3]
Appearance Amber liquid [1]
Ionic Character Nonionic [1] Enhances compatibility with various latex systems.
Specific Gravity 0.9 g/cm³ [1]
pH 5.1 [1]
Compatible Latex Systems

This compound is formulated for effective use in a wide range of synthetic latex emulsions, including but not limited to:

  • Styrene-butadiene latexes [1]
  • Acrylic copolymers [1]
  • Polyvinyl acetate (PVAc) and its copolymers [1]
  • Ethylene vinyl acetate (EVA) [1]
  • Vinylidene chloride latexes [1]
  • Water-soluble alkyds [1]

Mechanism of Action and Defoaming Theory

Foam in latex emulsions is a thermodynamically unstable dispersion of gas in a liquid, stabilized by surfactants and particles. Defoamers like this compound function through a multi-step mechanism:

  • Dispersion: The defoamer, being immiscible, disperses into the foaming medium as fine droplets.
  • Spreading and Penetration: These droplets enter the foam lamellae (the liquid walls between bubbles). Due to their low surface tension and hydrophobic nature, they spread across the surface and destabilize the stabilizing surfactant layer.
  • Bridging and Rupture: The defoamer droplet bridges the lamella, creating an instability that leads to a thinning of the film and ultimately, bubble rupture.

The nonionic nature of this compound contributes to its broad compatibility and reduces the risk of adverse interactions with the ionic surfactants often present in latex formulations [1].

Experimental Protocols for Defoamer Evaluation

This section provides detailed methodologies for evaluating the performance of this compound in a synthetic latex emulsion system.

Protocol: Determination of Optimal Dosage

Objective: To determine the minimum effective dosage of this compound required to achieve adequate foam control in a specific latex formulation.

Materials:

  • Synthetic latex emulsion (e.g., Acrylic or Styrene-butadiene)
  • This compound defoamer
  • Graduated cylinders (100 mL to 1 L)
  • High-speed mechanical stirrer (e.g., Hamilton Beach mixer or equivalent)
  • Timer
  • Analytical balance

Procedure:

  • Prepare Defoamer Stock Solutions: If necessary, prepare a dilution of this compound as per supplier recommendations (often used as supplied).
  • Weigh Latex Samples: Accurately weigh 200 g of the latex emulsion into several identical containers.
  • Add Defoamer: Add varying doses of this compound to each sample (e.g., 0.1%, 0.2%, 0.3%, 0.5% by total weight). Include a control sample with no defoamer.
  • Incorporate Defoamer: Stir each sample at a moderate speed (e.g., 400-600 RPM) for 5 minutes to ensure uniform incorporation.
  • Generate Foam & Measure: Immediately after stirring, pour 100 mL of the sample into a graduated cylinder. Agitate the cylinder vigorously for 30 seconds. Start the timer and record the total volume (foam + liquid) at time zero.
  • Data Collection: Continue to record the total volume at 1, 3, 5, and 10-minute intervals. Also, note the time for the foam to collapse completely to the 100 mL mark (liquid volume).
  • Analysis: Plot foam volume vs. time for each dosage. The optimal dosage is the lowest concentration that provides the fastest foam collapse and lowest foam density.
Protocol: Evaluation of Long-Term Persistence and Compatibility

Objective: To assess the stability of the defoaming effect over time and check for any adverse effects like cratering, fish-eyes, or reduced gloss.

Materials:

  • Latex samples with optimized this compound dosage from Protocol 3.1.
  • Sealed containers for aging.
  • Draw-down bar or applicator for making thin films.
  • Gloss meter (optional).
  • Substrate panels (e.g., Leneta charts, metal panels).

Procedure:

  • Age Samples: Store the prepared latex samples in sealed containers at a constant temperature (e.g., 25°C or 40°C) for 1, 7, and 30 days.
  • Re-test Foam Performance: At each time interval, repeat the foam test (steps 4-6 from Protocol 3.1) on the aged samples to check for any loss of defoaming efficiency.
  • Evaluate Film Properties: For each aged sample, draw down a wet film of 3-5 mils thickness onto a substrate panel. Allow to cure under standard conditions.
  • Inspect for Defects: Visually inspect the dried film for any defects caused by the defoamer, such as:
    • Craters: Small, bowl-shaped depressions.
    • Fish-eyes: small, round areas where the film has receded.
    • Orange Peel: Surface texture irregularities.
  • Measure Gloss (Optional): Use a gloss meter to measure the 60° gloss of the cured film and compare it to a control sample without defoamer. A significant drop may indicate surface incompatibility.

Performance Data and Application Guidelines

Typical Performance Characteristics in a Model Latex Paint Formulation

The table below outlines expected outcomes when this compound is incorporated correctly. Note that actual results will vary with the specific formulation.

Performance Metric Expected Outcome with this compound Test Method
Initial Foam Collapse Rapid reduction in foam volume within 1-3 minutes. Protocol 3.1
Entrained Air Content Significant reduction, leading to higher density and better film integrity. Density measurement (ASTM D1475)
Film Appearance Smooth, free of pinholes and craters caused by trapped air bubbles. Visual inspection, Protocol 3.2
Compatibility Good; no secession or gelation when stored properly. Long-term stability test (Protocol 3.2)
General Handling and Incorporation Guidelines
  • Addition Point: Defoamers are typically added during the let-down phase after pigments are dispersed and the latex is added. Adding under low shear is recommended to ensure even distribution without incorporating additional air [4] [5].
  • Mixing: Avoid excessive high-shear mixing after the defoamer has been added, as this can re-emulsify the defoamer and reduce its efficacy.
  • Storage: Store in a cool, dry place in its original sealed container. If stored for long periods, gentle rolling or stirring before use is recommended to ensure homogeneity.

Experimental Workflow for Defoamer Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound as outlined in the protocols above.

defoamer_evaluation start Start: Defoamer Evaluation p1 Protocol 3.1: Determine Optimal Dosage start->p1 test_foam Test Foam Performance (Volume over time) p1->test_foam p2 Protocol 3.2: Long-Term Persistence & Compatibility inspect_film Inspect Dried Film for Surface Defects p2->inspect_film test_foam->p2 result Analysis: Select Optimal Dosage & Confirm Compatibility inspect_film->result

Diagram 1: Workflow for comprehensive defoamer evaluation, illustrating the sequence of key experimental protocols.

Troubleshooting Common Issues

Observed Problem Potential Cause Suggested Remediation
Ineffective Foam Control Dosage too low; improper incorporation; defoamer degraded. Increase dosage incrementally; ensure low-shear mixing; use fresh defoamer stock.
Surface Defects (Craters, Fish-eyes) Dosage too high; poor compatibility; incorrect addition point. Reduce dosage; pre-dilute defoamer; change addition point to pigment grind stage.
Loss of Efficacy Over Time Defoamer droplets coalescing or being absorbed onto pigments. Try a different incorporation method; evaluate alternative defoamer chemistries.

References

Nopco NXZ separation after storage handling

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Separation After Storage

Problem: Nopco NXZ has separated after a long period of storage.

Explanation: this compound is a formulated mixture of mineral oil, metallic soap, and non-ionic surfactant [1]. Over time, these different components can separate, which is a known characteristic of the product and does not mean it has expired or gone bad.

Recommended Solution: Mix well before using if this compound has separated after long storage time [1]. Simple mechanical agitation is sufficient to reconstitute the product to its homogeneous, light yellowish brown liquid state.

Application Note: After reconstitution, this compound can be used directly or diluted with water. In the case of dilution, ensure it is done under mixing [1].


Frequently Asked Questions (FAQs)

Q1: What is the typical application dosage for this compound? A: It is typically used at a level of 0.1-0.3 mass% on the solid weight of emulsions and latexes [1].

Q2: In which applications is this compound most effective? A: It is a metallic soap-type anti-foaming agent especially effective for latex and emulsion, including acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. It is also used in water-based paints and water-based adhesives [1] [2].

Q3: Is this compound ionic or non-ionic? A: It is nonionic [1] [2].


Technical Data Summary

For your experimental records and reports, here is a summary of the key physical properties of this compound.

Table 1: Typical Properties of this compound (Not Specifications)

Property Value or Description Conditions / Notes
Appearance Light yellowish brown liquid [1] Amber liquid [2]
Composition Mixture of mineral oil, metallic soap, nonionic surfactant [1]
Viscosity 170 mPa·s [1] 25°C
2200 mPa·s [1] 5°C
pH 5.1 [1] [2] 2 mass% aqueous dispersion
Specific Gravity 0.89 [1] 20°C
0.9 g/cm³ [2]
Ionicity Nonionic [1] [2]
Flash Point 174 °C [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]

Experimental Handling Workflow

The following diagram outlines the logical steps for handling this compound before use in your experiments, particularly after storage.

nxz_handling start Start: Retrieve Stored This compound inspect Inspect Vial for Separation start->inspect decision Significant Separation Observed? inspect->decision mix Mix Well Until Homogeneous decision->mix Yes use Use Directly or Dilute Under Mixing decision->use No mix->use end Proceed with Experiment use->end

Key Recommendations for Researchers

  • Storage Condition: While not explicitly stated in the available documents, storing the product in a cool, stable environment may help minimize separation.
  • Pre-Use Habit: Make it a standard laboratory practice to visually inspect and mix every vial of this compound before use to ensure consistency and reproducibility in your defoaming results.
  • Dilution Preparation: If dilution is required for your assay, prepare it fresh at the time of use under continuous mixing to maintain effectiveness [1].

References

optimizing Nopco NXZ concentration for foam control

Author: Smolecule Technical Support Team. Date: February 2026

NOPCO NXZ Product Overview

Property Specification
Product Name This compound [1]
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Ionicity Nonionic [1]
Typical Applications Latex and emulsions (e.g., acrylic, vinyl acetate); water-based paints and adhesives [1]
Recommended Usage Level 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1]
Appearance Light yellowish brown liquid [1]
Specific Gravity 0.89 (20°C) [1]
pH 5.1 (2 mass% aqueous dispersion) [1]

Troubleshooting Guide & FAQs

Based on the product information, here are answers to common technical questions.

FAQ 1: What is the recommended starting concentration for our experiments?

  • Answer: For initial screening experiments, a concentration of 0.2% on the solid weight of your emulsion is a recommended starting point, as it falls in the middle of the manufacturer's suggested range of 0.1-0.3% [1]. You can then optimize upwards or downwards based on the observed foam control and any potential side effects.

FAQ 2: How should we handle and dilute the product?

  • Answer: this compound can be used directly or diluted with water [1]. If dilution is required, ensure it is done under mixing to achieve a homogeneous dispersion. The product may separate after long storage periods, so it is advised to mix well before use [1].

FAQ 3: The defoamer doesn't seem to be working effectively. What could be wrong?

  • Answer: Several factors could be at play:
    • Incorrect Dosage: The optimal concentration can vary with specific system composition (e.g., type of emulsion, other additives). Conduct a dosage-response experiment around the 0.1-0.3% range [1].
    • Compatibility: While it is compatible with many polymer emulsions, interactions with other formulation components in a complex drug development process could reduce efficacy.
    • Storage & Handling: If the product has been stored for a long time, insufficient mixing could lead to inconsistent performance [1].

Suggested Experimental Protocol for Optimization

The following workflow provides a logical method for determining the optimal dosage of this compound in your specific application.

Start Start: Define Base Formulation A Prepare stock solutions of defoamer (e.g., 5% dilution) Start->A B Design experiment with concentration series (0.1%, 0.2%, 0.3% actives) A->B C Incorporate defoamer into system under mixing B->C D Subject system to foam-generating conditions (e.g., stirring, aeration) C->D E Quantify foam height/volume over time D->E F Assess for negative effects (e.g., surface defects, haze) E->F G Analyze data to identify optimal concentration F->G H Proceed with optimized process G->H

Critical Considerations for Your Research

  • Application Specificity: The technical data for this compound is geared towards industrial paints, adhesives, and latexes [1]. Its performance and compatibility in sensitive pharmaceutical processes, such as cell cultures or fermentations, are not documented in the search results and require empirical validation.
  • Regulatory Status: For drug development, it is crucial to confirm the regulatory compliance (e.g., FDA) of the specific defoamer grade you are using. The general product information does not address this.

References

Nopco NXZ compatibility with acrylic systems

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ Technical Data Sheet

The table below summarizes the core physical and chemical properties of this compound defoamer based on manufacturer information [1] [2].

Property Specification / Value
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown to amber liquid [1] [2]
Ionicity Nonionic [1] [2]
Specific Gravity 0.89 - 0.9 g/cm³ (20°C) [1] [2]
Viscosity 170 mPa·s (25°C) [1]
pH 5.1 (2% aqueous dispersion) [1]
Flash Point 174 °C [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]

Application & Experimental Protocols

Recommended Usage

This compound is an anti-foaming agent especially effective for acrylic emulsions, as well as vinyl acetate and styrene-butadiene systems [1] [2].

  • Application Level: It is typically used at a level of 0.1 - 0.3 mass% on the solid weight of the emulsion or latex [1].
  • Dilution: The product can be used directly or diluted with water. If dilution is required, it should be done under continuous mixing [1].
Defoaming Performance Evaluation

The manufacturer provides an evaluation method using a diffuser stone test, which you can adapt for your own experimental protocols [1].

  • Sample Preparation: Measure 100g of the latex or acrylic emulsion (e.g., at 25°C or 40°C) into a 500mL graduated cylinder.
  • Foam Generation: Introduce nitrogen gas through a G4 glass filter at a flow rate of 0.5 L/min to generate foam.
  • Defoamer Addition: When the foam reaches a predetermined height, add 0.5 mL of a 5 mass% dilution of the this compound defoamer.
  • Data Recording: Record the foam height immediately after addition and over time. Lower foam volume indicates better defoaming performance [1].

Frequently Asked Questions & Troubleshooting

nxz_troubleshooting Start: Defoaming Issue Start: Defoaming Issue Is defoamer well dispersed? Is defoamer well dispersed? Start: Defoaming Issue->Is defoamer well dispersed?  Investigate Mix well before use Mix well before use Is defoamer well dispersed?->Mix well before use  No - Separation after long storage Is dosage within 0.1-0.3%? Is dosage within 0.1-0.3%? Is defoamer well dispersed?->Is dosage within 0.1-0.3%?  Yes Mix well before use->Is dosage within 0.1-0.3%? Reduce dosage Reduce dosage Is dosage within 0.1-0.3%?->Reduce dosage  No - Too high Increase dosage Increase dosage Is dosage within 0.1-0.3%?->Increase dosage  No - Too low Check system compatibility Check system compatibility Is dosage within 0.1-0.3%?->Check system compatibility  Yes Reduce dosage->Check system compatibility Increase dosage->Check system compatibility Ensure pH is stable Ensure pH is stable Check system compatibility->Ensure pH is stable  Nonionic nature provides stability Issue Resolved Issue Resolved Ensure pH is stable->Issue Resolved  Performance restored

This compound Troubleshooting Workflow
  • Q: What should I do if this compound appears separated after long-term storage?

    • A: The product may separate over time. Simply mix it well before use to restore its efficacy [1].
  • Q: The defoaming performance in my acrylic formulation is unsatisfactory. What could be the cause?

    • A: Follow the troubleshooting guide above. First, verify that you have mixed the product properly. Then, ensure your dosage is within the recommended 0.1-0.3% range. Under-dosing may not control foam, while over-dosing can sometimes lead to other issues like surface defects [1].
  • Q: Is this compound stable in my system's pH conditions?

    • A: this compound is nonionic, which generally gives it good stability across a range of pH conditions and good hard water resistance. This makes it a robust choice for various acrylic emulsion formulations [1] [2].

Important Handling & Compliance Notes

  • Storage: During storage, especially at lower temperatures (e.g., 5°C), the viscosity may increase significantly (to 2200 mPa·s) [1]. Allow the product to warm up to room temperature and mix thoroughly before use.
  • Safety: Be aware that the flash point is 174°C [1]. While high, standard laboratory safety practices for handling chemical products should always be followed.
  • Regulatory: For drug development purposes, note that this is an industrial-grade chemical. One supplier explicitly states it is not for medical, medicinal, or edible use and is intended for industrial applications like paints and inks [3]. You must ensure it meets the regulatory and purity requirements for your specific application.

Key Considerations for Researchers

The technical data for this compound is from 2019 or earlier [1] [2] [3]. For the most current specifications, safety data sheets (SDS), and regulatory information crucial for drug development, contact the manufacturer or a certified supplier directly.

References

troubleshooting foam in latex with Nopco NXZ

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ: Product Overview

This compound is a metallic soap-type defoamer and anti-foaming agent specifically formulated for latex and emulsion systems, including acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions [1] [2]. Its effectiveness stems from a composition that gives it a lower surface tension than the foam liquid, allowing it to penetrate and break the foam film [2].

The table below summarizes its key technical properties:

Property Specification Source
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Ionicity Nonionic [1] [3]
Specific Gravity 0.89 (20°C) [1]
pH 5.1 (2% aqueous dispersion) [1]
Viscosity 170 mPa·s (25°C) [1]
Flash Point 174 °C [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]
Recommended Usage Level 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1]

Troubleshooting FAQs

Here are answers to common application questions.

Q1: What is the recommended method for incorporating this compound into my latex formulation?

  • Direct Addition: It can be added directly during the manufacturing process, ideally under agitation to ensure uniform dispersion [1].
  • Diluted Addition: It can also be diluted with water before use. If diluting, ensure it is done under mixing conditions [1].
  • Mixing Before Use: If the product has separated after long storage, mix well before use to reconstitute it [1].

Q2: I added this compound, but foam persists. What could be wrong?

  • Insufficient Dosage: The standard dosage of 0.1-0.3% may need optimization for your specific system. You may need to increase the dosage slightly, but always verify performance through controlled tests [1].
  • Ineffective Dispersion: Simply adding the defoamer is not enough; it must be properly dispersed throughout the liquid. Ensure your mixing is robust and thorough enough to distribute the defoamer effectively [2].
  • Compatibility Issues: While this compound works well with many systems (especially acrylics and vinyl acetates), its performance can vary. If the issue continues, the defoamer may not be fully compatible with your specific latex formulation [1] [3].

Q3: The defoamer caused surface defects in my coating. How can I prevent this? Defoamers are known to sometimes cause coating defects like craters or fisheyes [2]. To minimize this risk:

  • Verify Compatibility: Test the defoamer in your complete formulation before full-scale application.
  • Avoid Over-use: Using more defoamer than necessary can increase the risk of surface defects. Adhere to the recommended dosage range [1] [2].
  • Ensure Proper Mixing: Inadequate dispersion can cause the defoamer's lipophilic components to concentrate and create surface imperfections [2].

Experimental Evaluation Protocol

The following workflow outlines a standard laboratory method you can adapt to quantitatively evaluate the performance of this compound in your specific latex system. This is based on the manufacturer's own evaluation example [1].

G Start Start Defoaming Test Step1 1. Prepare 100g of latex sample at target temperature (25°C or 40°C) Start->Step1 Step2 2. Transfer to 500mL graduated cylinder Step1->Step2 Step3 3. Begin nitrogen bubbling (0.5 L/min) through G4 glass filter Step2->Step3 Step4 4. Allow foam to reach predetermined height Step3->Step4 Step5 5. Add 0.5mL of 5 mass% dilution of this compound Step4->Step5 Step6 6. Immediately record foam height over time Step5->Step6 Step7 7. Analyze data: lower foam volume indicates better performance Step6->Step7

Procedure Details:

  • Sample Preparation: Measure 100g of your NBR latex (or the latex ) into a 500mL graduated cylinder. Maintain the sample at a constant temperature, typically 25°C or 40°C, as specified in the evaluation method [1].
  • Foam Generation: Introduce nitrogen gas through a G4 porosity glass filter at a fixed flow rate of 0.5 L/min to generate foam [1].
  • Defoamer Addition: When the foam reaches a specific, pre-determined height, add 0.5 mL of a 5% by mass dilution of this compound [1].
  • Data Collection: Record the foam height immediately after addition and continue to monitor over time. The faster the foam collapses and the lower the final foam volume, the better the defoaming performance [1].

Storage and Handling

  • Shelf Life & Storage: While a specific shelf life for this compound is not stated in the available documents, similar industrial defoamers from the same manufacturer are recommended to be stored between 15–30°C [4].
  • Handling Precautions: For safe handling, it is generally advised to wear protective eyeglasses and gloves. Ensure local ventilation is available. In case of skin contact, wash thoroughly with soap and water. If contact with eyes occurs, rinse immediately with plenty of water and seek medical attention [4].

Key Guidance Summary

For researchers, the key points for successfully using this compound are:

  • Application: Use at 0.1-0.3% on solid weight of emulsions/latexes [1].
  • Evaluation: Employ a standardized test like the diffuser stone method for objective, quantitative comparison [1].
  • Troubleshooting: Focus on dosage, dispersion efficiency, and formulation compatibility if issues arise [1] [2].

References

Nopco NXZ hard water resistance performance

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The table below summarizes the key physical properties of Nopco NXZ from the manufacturer's specifications:

Property Value or Description Remarks
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1] Metallic soap type defoamer.
Hard Water Resistance Good [1] Qualified by manufacturer testing.
Ionicity Nonionic [1] Contributes to stability in hard water.
Appearance Light yellowish brown liquid [1] --
Viscosity 170 mPa·s (at 25°C) [1] --
Specific Gravity 0.89 (at 20°C) [1] --
pH 5.1 (2% aqueous dispersion) [1] --
Typical Use Level 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1] Can be used directly or diluted with water.

Experimental Guidance for Defoamer Evaluation

Defoamer performance is system-dependent. The following workflow outlines a general approach to evaluate this compound in your specific formulation, particularly for testing its stability and efficacy in hard water conditions.

G Start Start: Prepare Test Formulation A Add this compound (0.1-0.3% on solids) Start->A B Create Hard Water Environment (Add Ca²⁺/Mg²⁺ salts) A->B C Subject to Foaming Test (e.g., Diffuser Stone Test) B->C D Assess Defoaming Performance (Foam Height & Break Time) C->D E Evaluate Long-Term Stability (Heat Aging, Storage) D->E F Analyze Final Coating/Emulsion Properties (Gloss, Clarity, Water Resistance) E->F End Document Results & Optimal Concentration F->End

Experimental Protocol: Defoamer Evaluation in Hard Water

You can adapt the following method, inspired by the manufacturer's Diffuser Stone Test, to quantify defoaming performance [1].

  • Objective: Evaluate the efficacy and stability of this compound in a hard water environment.
  • Materials:
    • Test emulsion or coating formulation.
    • This compound defoamer.
    • Hard water solution (prepared with calcium chloride/magnesium salts to desired hardness, e.g., 400 ppm CaCO₃).
    • 500 mL graduated cylinder.
    • Gas (e.g., Nitrogen) supply with flow regulator.
    • G4 glass filter (diffuser stone).
    • Stopwatch.
  • Procedure:
    • Step 1: Prepare your standard formulation, substituting the process water with the prepared hard water solution.
    • Step 2: Weigh 100 g of the hard water-based formulation into the graduated cylinder. Temperature control (e.g., 25°C or 40°C) is critical for consistent results [1].
    • Step 3: Initiate bubbling by blowing nitrogen through the diffuser stone at a fixed flow rate (e.g., 0.5 L/min).
    • Step 4: When the foam reaches a predetermined height, add a defined volume of this compound (either directly or as a dilution). The typical dosage is 0.1-0.3% on solid weight of the emulsion [1].
    • Step 5: Record the foam height immediately after addition and at regular time intervals (e.g., 30 sec, 1 min, 5 min) to measure foam collapse rate.
  • Data Analysis: Compare the foam volume over time against a control (no defoamer) and other defoamer candidates. Lower foam volume and faster collapse indicate better performance.

Troubleshooting FAQs

Q1: The defoamer performance of this compound in my hard water formulation is inconsistent. What could be the cause?

  • Storage/Separation: this compound may separate after long storage. Always mix the product thoroughly before use to ensure homogeneity [1].
  • Dispersion Issue: If diluted, ensure it was done under active mixing. Poor dilution can lead to ineffective droplets.
  • Compatibility: Even with good hard water resistance, overall compatibility with specific emulsion polymers (e.g., acrylic, VAE) can vary. Check the manufacturer's recommendation that it is suitable for your system [1].
  • Dosage: The optimal dosage might be different in hard water. Conduct a dosage ladder experiment (e.g., from 0.1% to 0.5%) in your hard water system to find the new optimum.

Q2: After adding this compound, I observe surface defects like craters or fish-eyes in my final coating film. How can I resolve this? This indicates a potential compatibility issue. While this compound is designed for good compatibility in various emulsions, it can sometimes cause surface defects.

  • Evaluate Incorporation: Ensure the defoamer is incorporated under sufficient shear to form a fine, stable dispersion.
  • Reduce Dosage: High concentrations can exacerbate compatibility problems. Try reducing the dosage to the minimum effective level.
  • Test Alternative Products: If compatibility issues persist, you may need to evaluate other defoamer chemistries (e.g., silicone-based) that are better suited to your specific binder system.

Q3: Can I use this compound in a drug development process, such as in a coating for tablets? The information available pertains to industrial applications like paints and adhesives [1]. It is critical to note that using this compound in a pharmaceutical context would require:

  • Regulatory Approval: The compound and its specific grade must be compliant with relevant pharmacopoeia standards (e.g., USP, NF, Ph. Eur.).
  • Toxicological Data: Comprehensive safety data for human consumption would be mandatory.
  • Pharmaceutical-Grade Sourcing: You must source a grade that is manufactured and certified for pharmaceutical use. Consult directly with the manufacturer and your regulatory affairs department before considering it for any drug development application.

Key Takeaways

  • Inherent Hard Water Performance: this compound is documented with good hard water resistance, making it a suitable candidate for formulations where water quality is variable [1].
  • System-Dependent Results: Always validate performance in your specific system. The provided experimental protocol offers a starting point for this evaluation.
  • Proper Handling is Critical: To ensure consistent performance, mix the product well before use and follow recommended incorporation methods [1].

References

dilution procedure for Nopco NXZ defoamer

Author: Smolecule Technical Support Team. Date: February 2026

NOPCO NXZ Technical Data

This table summarizes the key physical and chemical properties of this compound as provided by the manufacturer [1].

Property Specification / Value
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Ionisity Nonionic [1]
Specific Gravity 0.89 (20℃) [1]
Viscosity 170 mPa・s (25℃); 2200 mPa・s (5℃) [1]
pH 5.1 (2 mass% aqueous dispersion) [1]
Flash Point 174 ℃ [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]

Application & Dilution Guidelines

Based on the manufacturer's information, here are the protocols for use.

  • Typical Usage Level: For emulsions and latexes, this compound is typically used at a level of 0.1-0.3 mass% on the solid weight of the material [1].
  • Dilution Procedure: The manufacturer states that this compound can be used directly or diluted with water. In the case of dilution, it is crucial to "use under mixing" to ensure proper incorporation [1].
  • Storage Handling: If the product has separated after long storage, it is recommended to "Mix well before using" [1].

Frequently Asked Questions (FAQs)

Q1: Can this compound be diluted in water for easier application? Yes, according to the manufacturer, this compound can be diluted with water. For the dilution process, it is essential to add the defoamer to water under continuous mixing to achieve a uniform dispersion [1].

Q2: What should I do if my this compound defoamer appears to have separated in the container? Separation can occur after long storage periods. The manufacturer's guidance is to mix the product well before use to rehomogenize it [1].

Q3: For which types of emulsions is this compound particularly recommended? this compound is a metallic soap-type anti-foaming agent especially suited for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. It is also applied in water-based paints and adhesives [1].

Troubleshooting Guide

The following workflow outlines key steps for addressing common issues when using this compound.

Start Start: Defoaming Issue A Was product stored for a long time? Start->A B Mix defoamer well before use. A->B Yes D Check dosage level. (Recommended: 0.1-0.3% on solids) A->D No C Ineffectiveness persistent? B->C C->D Yes J Success C->J No E Dosage correct? D->E F Adjust dosage as required. E->F No G Using diluted form? E->G Yes F->G H Ensure dilution is done under continuous mixing. G->H Yes K Consider system compatibility. (Especially for acrylic, VAc emulsions) G->K No I Issue resolved? H->I I->J Yes I->K No L Contact technical support. K->L

Experimental Protocol Considerations

When planning your experiments, please note:

  • The provided data and typical properties are for reference and are not product specifications [1].
  • Always conduct preliminary tests to determine the optimal dosage and dilution for your specific experimental system, as foam generation can be highly process-dependent.

References

improving Nopco NXZ dispersion in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ Troubleshooting Guide

The flowchart below outlines a systematic approach to diagnosing and resolving common dispersion issues with this compound.

nxz_troubleshooting start Start: Poor this compound Dispersion step1 Check Storage Conditions & Product Separation start->step1 q1 Was product stored long-term or in cold conditions? step1->q1 step2 Observe mixture after stirring. Does it appear homogeneous? q2 Does mixture show poor wetting or beading? step2->q2 step3 Evaluate Mixing Procedure act3 Add this compound slowly under high-shear mixing. step3->act3 step4 Assess System Composition & Compatibility q3 Are other additives (e.g., thickeners) causing foam? step4->q3 step5 Problem Resolved q1->step2 No act1 Mix product thoroughly before use. q1->act1 Yes q2->step3 No act2 Dilute this compound with water UNDER MIXING. q2->act2 Yes act4 Ensure dosage is 0.1-0.3% on emulsion solids. q3->act4 No act5 Re-evaluate other additive types or addition sequence. q3->act5 Yes act1->step2 act2->step3 act3->step4 act4->step5 act5->act4

Frequently Asked Questions (FAQs)

  • What is the recommended dosage for this compound in a latex emulsion? The recommended usage level is 0.1 to 0.3 mass% on the solid weight of the emulsions and latexes [1]. Always start at the lower end of this range and increase if necessary.

  • Can I dilute this compound with water for easier incorporation? Yes, this compound can be used directly or diluted with water. If you choose to dilute, it is crucial to add the water under active mixing to ensure a uniform dispersion [1].

  • My this compound appears to have separated after long storage. Is it still usable? This can happen. The product specification sheet advises to "Mix well before using if this compound separated out after long storage time" [1]. Give it a thorough stir before use.

  • Why is my defoamer ineffective or causing spots in my coating? This is typically a sign of poor dispersion or incompatibility. Ensure you are using high-shear mixing during addition and that the dosage is within the recommended range. Incompatibility with other formulation components, such as certain thickeners or surfactants, can also cause this issue.

Technical Data & Experimental Evaluation

For a quantitative understanding of this compound's performance, refer to the following data.

Table 1: Typical Properties of this compound [1]

Property Value / Description
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Viscosity (at 25°C) 170 mPa·s [1]
Specific Gravity (at 20°C) 0.89 [1]
pH (2% aqueous dispersion) 5.1 [1]
Ionisity Nonionic [1]
Flash Point 174 °C [1]

Table 2: Experimental Defoaming Performance [1] Test Method: Nitrogen bubbling (0.5 L/min) through NBR latex; 0.5 mL of a 5% dilution of defoamer was added when foam reached a certain height, and the foam height was recorded.

Test Condition Relative Foam Height (Lower is Better)
At 25°C Shows a significant and rapid reduction in foam volume after defoamer addition [1]
At 40°C Shows a significant and rapid reduction in foam volume after defoamer addition [1]
Defoaming Experiment Protocol [1]

You can evaluate the defoaming efficiency of this compound in your specific system using the following standard method, adapted from the manufacturer's data:

  • Sample Preparation: Weigh 100 grams of your target latex or emulsion (e.g., NBR latex) into a 500 mL graduated cylinder. Condition the sample to the desired test temperature (e.g., 25°C or 40°C).
  • Generate Foam: Introduce nitrogen gas through a G4 glass filter (pore size approx. 10-16 µm) into the bottom of the liquid at a constant flow rate of 0.5 L/min.
  • Initiate Test: Allow the foam to rise to a predetermined height in the cylinder.
  • Add Defoamer: At this point, add exactly 0.5 mL of a 5 mass% dilution of this compound.
  • Record Data: Immediately start recording the foam height at regular time intervals (e.g., every 10 seconds for 2 minutes). The speed and extent of the foam collapse indicate the defoaming efficiency.

Key Recommendations for Optimal Performance

  • Always Pre-Mix: If the product has been in storage, mix it thoroughly before use to reincorporate any separated components [1].
  • Dilute Under Agitation: When making dilutions, never add water to a static sample. Always add the water or the defoamer to the water while the solution is being mixed [1].
  • Incorporate Slowly: Add this compound, whether neat or diluted, to your main batch slowly and under sufficient shear to ensure it disperses into fine droplets.
  • Verify Compatibility: Test this compound with all other formulation additives (especially thickeners and surfactants) in small batches to rule out incompatibilities that can cause fish-eyes, craters, or a loss of defoaming efficiency.

References

Nopco NXZ storage temperature viscosity effects

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for Nopco NXZ

The table below summarizes the key physical properties and application information for this compound based on the available data [1].

Property Specification / Value Condition / Note
Composition Mixture of mineral oil, metallic soap, nonionic surfactant [1]
Typical Viscosity 170 mPa·s At 25°C [1]
2200 mPa·s At 5°C [1]
Recommended Storage Temperature 5°C - 40°C Based on a similar product emulsion [2]
Appearance Light yellowish brown liquid [1]
Specific Gravity 0.89 At 20°C [1]
Ionisity Nonionic [1]
Flash Point 174 °C [1]
Typical Use Level 0.1 - 0.3 mass% On solid weight of emulsions/latexes [1]

Troubleshooting Guide

Here are solutions to common issues you might encounter in the lab:

  • Problem: High Viscosity or Gel Formation

    • Cause & Solution: The most likely cause is storage at low temperatures. Note the significant increase in viscosity from 170 mPa·s at 25°C to 2200 mPa·s at 5°C [1]. If the material has been stored in a cold environment, warm it to room temperature (around 25°C) and mix thoroughly until it returns to a uniform, liquid state [1].
  • Problem: Separation or Settling After Long Storage

    • Cause & Solution: Extended storage can lead to the components separating. Always mix the product well before use to re-disperse any separated material [1].
  • Problem: Inefficient Defoaming

    • Cause & Solution: This could be due to incorrect dosage or improper dilution. Ensure the usage level is between 0.1-0.3% on the solid weight of your emulsion [1]. If diluting with water, add water under continuous mixing. Using the product without prior mixing after long storage can also cause this issue.

Frequently Asked Questions

  • How should I dilute this compound?

    • This compound can be used directly or diluted with water. If you choose to dilute it, you must add the water under continuous mixing to ensure a consistent dispersion [1].
  • What is the best practice for storing this compound?

    • While a specific storage temperature for this compound is not listed, a related high-gloss paint emulsion (SA-456) that uses this compound recommends storage between 5°C and 40°C [2]. It is also advised to avoid direct sunlight [2]. For this compound, storing in a cool, stable environment away from direct heat and sunlight is prudent.
  • What is the CAS number for this compound?

    • The CAS number for this compound is 12794-56-8 [3] [4].

Experimental Protocol for Viscosity Testing

This procedure outlines how to verify the viscosity of this compound in your lab, which is crucial if you suspect storage-related issues.

  • 1. Objective: To measure the viscosity of a this compound sample after it has been equilibrated to 25°C.
  • 2. Materials:
    • This compound sample
    • Viscometer (e.g., Brookfield-type)
    • Temperature-controlled water bath
    • Glass beaker
    • Thermometer
  • 3. Method:
    • If the sample has been stored in a cool place, allow it to stand in a lab environment at approximately 25°C until it reaches room temperature. For faster results, you may use a water bath set to 25°C.
    • Gently mix the sample by inverting the container several times to ensure it is uniform.
    • Pour a representative sample into the glass beaker.
    • Place the beaker in the water bath to maintain a stable temperature of 25°C.
    • Insert the viscometer spindle into the sample and measure the viscosity once the reading stabilizes.
  • 4. Expected Result: A properly stored and mixed sample should have a viscosity close to 170 mPa·s at 25°C [1]. A significantly higher reading suggests the product may need further warming or more vigorous mixing.

Decision Workflow for Handling Viscosity Issues

The following diagram outlines the logical steps to take if you encounter a viscosity issue with this compound.

viscosity_troubleshooting Start Suspected Viscosity Issue Step1 Inspect product appearance. Is it separated or gelled? Start->Step1 Step2 Warm product to 25°C in water bath or lab ambient. Step1->Step2 Yes Step5 Product is ready for use. Step1->Step5 No Step3 Mix product thoroughly until uniform. Step2->Step3 Step4 Proceed with experimental use. Verify defoaming performance. Step3->Step4 Step4->Step5 Performance OK

References

preventing coating defects with Nopco NXZ

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ Product Overview

This table summarizes the key technical data for this compound based on the manufacturer's information [1].

Property Specification
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Ionisity Nonionic [1]
Specific Gravity 0.89 (20℃) [1]
Viscosity 170 mPa·s (25℃); 2200 mPa·s (5℃) [1]
pH 5.1 (2% aqueous dispersion) [1]
Flash Point 174℃ [1]
Dispersibility Dispersible in water [1]
Hard Water Resistance Good [1]
Recommended Use Level 0.1-0.3 mass% on the solid weight of emulsions and latexes [1]

Frequently Asked Questions (FAQs)

  • What is this compound primarily used for? It is a metallic soap-type anti-foaming agent designed for latex and emulsion systems, especially for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. Common applications include water-based paints and water-based adhesives [1].

  • How should I apply and dose this compound? It can be used directly or diluted with water under mixing. The typical dosage is 0.1% to 0.3% on the solid weight of the emulsion or latex. If the product separates after long storage, it should be mixed well before use [1].

  • What is a standard experimental method to evaluate its defoaming performance? A common laboratory evaluation method is the Diffuser Stone Test [1]. A generalized workflow for this test is as follows:

G start 1. Prepare Latex/Emulsion a 2. Measure 100g into a 500mL graduated cylinder start->a b 3. Begin bubbling nitrogen (0.5L/min) via G4 glass filter a->b c 4. Add 0.5mL of 5% NXZ dilution when foam reaches a set height b->c d 5. Record foam height over time c->d

Troubleshooting Common Issues

  • Ineffective Foam Control

    • Possible Cause: Incorrect dosage or improper dispersion.
    • Solution: Ensure the product is within the recommended 0.1-0.3% range. Mix the defoamer thoroughly before use, especially after long storage, to reincorporate any separated components. When diluting, ensure it is done under active mixing [1].
  • Defects in the Final Coating Film While the search results do not directly link this compound to specific film defects, they emphasize that coating defects like crawling, edge retraction, craters, and fisheyes are often caused by poor wetting or surface tension issues [2]. Ensure that the defoamer is fully compatible with your formulation and does not adversely affect the surface tension in a way that promotes dewetting.

  • Equipment-Related Foaming Beyond the chemical defoamer, equipment setup can introduce foam. For instance, if an agitator in a coating tank breaches the liquid surface as the level drops, it can entrain air and generate foam. Using a system with an automatic level sensor to shut off the agitator can prevent this [3].

Suggestions for Further Development

To build a more comprehensive support center, you could:

  • Consult Specialized Resources: The scientific principles behind defects like dewetting are explained in resources like the article from the American Coatings Association [2].
  • Generate Proprietary Data: Conduct your own experiments to create troubleshooting guides specific to your formulations and processes.

References

Nopco NXZ defoamer efficacy at different temperatures

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • How does temperature affect the viscosity of Nopco NXZ? The viscosity of this compound is significantly affected by temperature [1]. At 25°C, its typical viscosity is 170 mPa·s. When the temperature drops to 5°C, the viscosity increases markedly to 2200 mPa·s. This indicates that the product will flow much more slowly and may require different handling in cooler environments.

  • What is the recommended dosage for this compound in an emulsion or latex? The recommended usage level is 0.1 to 0.3 mass% on the solid weight of the emulsions and latexes [1].

  • What should I do if this compound separates after long-term storage? The manufacturer advises to mix well before using if separation occurs after long storage [1].

  • For which applications is this compound especially recommended? It is a metallic soap-type anti-foaming agent especially functional for latex and emulsion, particularly for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1] [2]. It is also suitable for water-based paints and adhesives [1].

Key Technical Data of this compound

The table below summarizes the fundamental physical and chemical properties of this compound as provided in the technical datasheets.

Property Value / Description
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Appearance Light yellowish brown liquid [1]
Ionicity Nonionic [1]
Specific Gravity 0.89 (at 20°C) [1]
pH 5.1 (2 mass% aqueous dispersion) [1]
Flash Point 174 °C [1]
Dilution Can be used directly or diluted with water [1]
Hard Water Resistance Good [1]

Experimental Protocol: Evaluating Defoamer Efficacy

To systematically assess the defoaming performance of this compound under different conditions, you can adapt the following industry-standard test method. The workflow below outlines the key steps.

Start Start Defoamer Test A Prepare Test Material (100g NBR latex) Start->A B Condition to Target Temperature (e.g., 25°C, 40°C) A->B C Transfer to 500mL Graduated Cylinder B->C D Begin Nitrogen Bubbling (0.5 L/min via G4 glass filter) C->D E Monitor Foam Height D->E F Add 0.5mL of 5% Defoamer at Specified Foam Height E->F G Record Foam Height vs. Time F->G H Analyze Data: Lower Final Foam = Better Performance G->H

Procedure in Detail:

  • Sample Preparation: Measure 100 g of your test material (e.g., NBR latex) into a 500 mL graduated cylinder [1].
  • Temperature Equilibration: Condition the sample to your desired test temperature (e.g., 25°C or 40°C) and maintain it throughout the test [1].
  • Foam Generation: Introduce nitrogen gas from a G4 glass filter into the liquid at the bottom of the cylinder. Maintain a consistent gas flow rate of 0.5 L/min to generate foam [1].
  • Defoamer Addition: When the foam reaches a predetermined height, add a specific volume of the defoamer. A typical dosage is 0.5 mL of a 5 mass% dilution of this compound [1].
  • Data Collection: Record the foam height immediately after addition and continue to monitor it over time (e.g., every 15 seconds for 2 minutes). The lower the foam volume after addition, the better the defoaming properties [1].

Interpreting Results:

  • Compare the foam collapse rates and final foam volumes at different temperatures to quantify efficacy.
  • A slower collapse or a higher final foam volume at a specific temperature may indicate reduced performance under that condition.

Troubleshooting Guide

The table below links common symptoms to their potential causes and suggested solutions.

Observation Potential Cause Recommended Action
High viscosity and difficult to pump or dispense Storage or use at low temperatures (as indicated by 2200 mPa·s viscosity at 5°C) [1] Warm the product to around 25°C and ensure storage within recommended temperature ranges.
Reduced defoaming performance Incorrect dosage; Temperature-induced viscosity change affecting dispersion [1] Re-optimize dosage for your specific system. Ensure defoamer is well-dispersed. Re-test efficacy at process temperature.
Separation in storage Long storage time, leading to settling of components [1] Mix the product thoroughly before use to re-disperse any separated material [1].

Important Considerations for Application

  • Dilution: If you choose to dilute this compound with water for easier application, ensure this is done under continuous mixing to maintain a stable dispersion [1].
  • Shelf Life: Be aware of the product's shelf life. BASF datasheet indicates a shelf life of 1 year for Foamaster NXZ, which is the same product [3]. Always confirm this with your supplier.

I hope this technical support center provides a solid foundation for your experiments. The data clearly shows that temperature is a critical factor for the handling and potentially the performance of this compound.

References

Nopco NXZ vs Foamaster defoamer performance

Author: Smolecule Technical Support Team. Date: February 2026

Product Comparison at a Glance

The table below summarizes the key characteristics of Nopco NXZ and a similar Foamaster product, Foamaster MO NDW EK, based on the technical data found in the search results.

Feature This compound [1] Foamaster MO NDW EK [2]
Chemical Composition Mineral oil, metallic soap, nonionic surfactant mixture Hydrocarbons, non-ionic surfactants
Product Type Metallic soap type Mineral-oil-based
Primary Target Applications Acrylic, vinyl acetate, vinyl acetate-acrylic emulsions Synthetic latexes (styrene-butadiene, PVAc, acrylic, water-soluble alkyds), high PVC paints
Recommended Dosage 0.1-0.3% on solid weight of emulsions/latexes 0.2-0.5% on total paint formulation; 1-2% on solids in adhesives
Key Claimed Benefits Good hard water resistance, effective in latex Good compatibility, no fisheyes, excellent brushability, long-term efficiency
Physical Form Light yellowish brown liquid Yellowish liquid

Understanding Defoamer Performance Evaluation

To objectively compare defoamers, researchers use standardized test methods. The search results describe several common protocols for evaluating defoamer performance [3]. Understanding these methods is crucial for interpreting any performance data you may encounter.

cluster_initial Initial Efficiency cluster_compatibility Compatibility & Film Quality cluster_aging Long-Term Stability Start Defoamer Performance Evaluation DensityTest Density Test Measures density after stirring; Higher density = less entrapped air Start->DensityTest VolumeTest Volume Test Measures foam volume after stirring/shaking; Lower volume = better performance Start->VolumeTest CoatingTest Coating Test Evaluates micro/macro foam on a dried paint film Start->CoatingTest CompatibilityTest Compatibility Test Applied on glass, checks for: - Gloss - Haze - Cratering - Fish eyes DensityTest->CompatibilityTest VolumeTest->CompatibilityTest LongTermTest Long-Term Efficiency Test Stores paint for 21 days at 50°C, then repeats initial tests CoatingTest->LongTermTest CompatibilityTest->LongTermTest

References

Nopco NXZ comparative study defoaming efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Product Overview and Comparable Defoamers

The table below summarizes the key characteristics of Nopco NXZ and several alternative defoamers based on manufacturer information.

Product Name Chemical Composition Key Features & Target Applications Typical Dosage
This compound [1] [2] Mixture of mineral oil, metallic soap, and nonionic surfactant [1]. Metallic soap type; for latex, emulsion, water-based paints, and adhesives (e.g., acrylic, VAc) [1]. 0.1 - 0.3% on solid weight of emulsions [1].
SATOL NXZ [3] Blend of mineral oil and fatty acid esters [3]. Oil-soluble; for coating systems (PVA, acrylic, EVA); APEO-free [3]. 250 - 300 g per 100 liters [3].
SATOL DKW [3] A blend of mineral oil with fatty acid esters [3]. Non-silicone, oil-soluble; for coatings, adhesives, polymeric dispersions; 99% active content [3]. Information not specified in search results.
SATOL DF 30 [3] PolydimethylSiloxane, silica, polyether silicones, and surfactants [3]. Silicone-based; for pulp & paper, textiles, ETP; effective at low concentrations [3]. 50 - 100 ppm [3].
NXZ(1) from Ruike [4] 100% active liquid polyether defoamer [4]. For coatings, inks, adhesives; good shear and storage stability; no adverse effect on gloss [4]. 0.2 - 0.3% of total formula [4].

Experimental Protocols from Manufacturers

While direct efficiency comparisons are unavailable, the search results provide standard test methods cited by manufacturers that you can use as a reference for designing comparative experiments.

  • Defoaming Test for this compound: One documented method involves using NB latex [1].

    • Preparation: Measure 100g of NBR latex into a 500mL graduated cylinder, maintaining a temperature of 25°C or 40°C [1].
    • Foam Generation: Introduce bubbles by blowing nitrogen through a G4 glass filter at a flow rate of 0.5 L/min [1].
    • Defoamer Addition: When the foam reaches a predetermined height, add 0.5 mL of a 5% dilution of the defoamer [1].
    • Data Recording: Record the foam height immediately after addition and over time to evaluate the collapse rate and persistence [1].
  • Application-Oriented Evaluation: For a more practical assessment, you can incorporate the defoamer during the manufacturing process of the target application (e.g., paint, adhesive) and evaluate key parameters such as density, gloss, surface appearance (checking for defects like "fish eyes"), and long-term foam suppression during storage or application [3] [4].

Guide to Designing a Comparative Study

To create a comprehensive and objective comparison guide for a research audience, consider the following approach:

  • Establish a Benchmark: Since this compound is a metallic soap type defoamer, select comparators from different chemical classes (e.g., silicone-based like SATOL DF 30, polyether-based like Ruike's NXZ(1), and other non-silicone oil-based types) [3] [4]. This will provide insights into which chemistry works best for a specific system.
  • Define Evaluation Metrics: Go beyond initial foam collapse. Measure defoaming time (time for foam to reduce by a certain percentage), foam inhibition (ability to suppress foam over a longer period, e.g., 30 minutes), and compatibility (impact on gloss, transparency, and absence of surface defects) [3].
  • Simulate Real-World Conditions: Conduct tests under varying conditions relevant to your audience, such as different pH levels, temperatures, and shear forces [1] [3].
  • Acknowledge Data Gaps: Be transparent in your guide that while manufacturer data is a useful starting point, independent and head-to-head experimental data is crucial for a definitive performance ranking.

To help visualize the experimental workflow for a comparative study, here is a diagram using Graphviz.

start Define Test Parameters (pH, Temperature, Latex System) prep Prepare Defoamer Samples (this compound, Silicone-based, Polyether, etc.) start->prep test Conduct Defoaming Assay (e.g., Nitrogen Bubbling Method) prep->test measure Measure Key Metrics: - Initial Foam Drop - Defoaming Time - Long-term Inhibition test->measure assess Assess Compatibility: - Gloss - Surface Defects measure->assess result Analyze Data & Rank Defoamer Performance assess->result

References

Comparative Overview: Metallic Soap vs. Silicone Defoamers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of metallic soap and silicone defoamers based on the information available.

Feature Metallic Soap Defoamers Silicone Defoamers
Chemical Composition Metallic salt of a fatty acid (e.g., metallic soap) [1]. Primarily polysiloxanes like polydimethylsiloxane (PDMS), often combined with silica particles [2].
Primary Defoaming Action Information not explicitly detailed in search results. Reduces surface tension to burst bubbles and prevent new ones; can exhibit foam-breaking, foam-suppressing, and deaerating actions [3] [2].
Key Advantages Remarkable defoaming ability in specific emulsions (e.g., acrylic, vinyl acetate) [3]. High efficiency at low concentrations, broad chemical stability across pH and temperature ranges, and fast defoaming speed [2] [4].
Common Applications Acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [3]. Wide range: paints/coatings, wastewater treatment, pulp/paper, textiles, and detergents [3] [2] [5].
Compatibility & Drawbacks Can be a source of degradation (saponification) in oil-based paints, leading to surface defects [6] [1]. Poor compatibility can cause coating defects (cratering, fisheyes); requires careful formulation to avoid gloss reduction or haze [7].

Performance Considerations and Selection Criteria

While direct comparative data is limited, the search results highlight key performance factors to consider when choosing between defoamer types. The table below outlines how performance priorities can vary significantly depending on the application, which can guide the selection process.

Application Top Performance Priority Recommended Defoamer Type & Notes
Automatic Washing Powder Defoaming Speed: Must quickly suppress foam to prevent machine overflow [4]. Strong silicone or silicone-polyether compounds are recommended for their fast action and alkali resistance [4].
Household Floor Cleaner Anti-Foaming Persistence: Foam must be controlled throughout the cleaning process [4]. Non-silicone (polyether) or low-silicone compounds are recommended for compatibility and to avoid residues [4].
Paints & Coatings Efficiency & Compatibility: Must eliminate foam without causing surface defects like craters or haze [7]. Various types (silicone, polymer, mineral oil) are used; selection is critical and depends heavily on the resin system [7].
Transparent Liquid Detergents System Compatibility: Must not cause cloudiness or separation in the final product [4]. Transparent polyether or non-silicone defoamers are used to preserve product clarity [4].

Guide to Experimental Evaluation

For a rigorous comparison, researchers can employ standardized test methods to evaluate defoamer performance. The following diagram illustrates a generalized experimental workflow derived from industry practices.

Start Start Defoamer Test Prep Prepare Formulation with/without Defoamer Start->Prep GenFoam Generate Foam (Stirring/Shaking) Define: Time, RPM Prep->GenFoam Measure Measure Foam Level GenFoam->Measure Evaluate Evaluate Key Metrics Measure->Evaluate Age Aging Study (e.g., 21 days at 50°C) Evaluate->Age Repeat Repeat Measurement Age->Repeat Repeat->Evaluate Assess Long-term Stability

Commonly used experimental protocols include:

  • Density Test: The formulation is stirred vigorously with a dissolver under defined parameters (time, RPM). The density is measured immediately after stirring; a higher density indicates less entrapped air and better defoaming efficiency [7].
  • Volume Test: Air is introduced into the system by shaking or stirring. The total foam volume is measured, and the time-dependent foam reduction is observed to assess both initial and persistent defoaming power [7].
  • Compatibility Test: The paint or formulation is applied to a substrate (e.g., glass) with a doctor blade. After drying, the film is inspected for defects like craters, fisheyes, or changes in gloss and haze, which indicate poor compatibility [7].
  • Coating Test (Roller Test): A defined amount of paint is applied to a substrate using a sponge roller. The dried film is then evaluated for both micro- and macro-foam, simulating real application conditions [7].
  • Long-term Efficiency: The formulation containing the defoamer is stored for an extended period (e.g., 21 days at 50°C) before repeating the density and coating tests. This assesses the defoamer's stability and persistence over time [7].

How to Choose for Your Research

Given the lack of direct comparative data, selecting the right defoamer requires a systematic, application-focused approach:

  • Define Your System: Precisely characterize your system's composition—whether it's aqueous or solvent-based, its pH, viscosity, and the types of surfactants and resins used [2] [4].
  • Prioritize Performance Needs: Determine if your application requires instant foam collapse (defoaming speed) or long-term foam prevention (persistence), and whether compatibility and product clarity are critical [4].
  • Empirical Testing is Key: Use the experimental protocols above to screen candidate defoakers. Metallic soap defoamers may be a candidate for specific emulsion systems like acrylics [3], while silicone-based defoamers offer a broad-spectrum option for diverse conditions [2].

References

Nopco NXZ foam height reduction test results

Author: Smolecule Technical Support Team. Date: February 2026

Nopco NXZ Product Data and Test Results

The table below summarizes the key characteristics of this compound and the available defoaming performance data based on the manufacturer's information [1].

Property Category Details and Test Results
General Information
Product Name This compound Series [1]
Composition Mixture of mineral oil, metallic soap, and nonionic surfactant [1]
Key Feature Metallic soap type anti-foaming agent for latex and emulsion [1]
Typical Physical Properties
Appearance Light yellowish brown liquid [1]
Viscosity 170 mPa·s (25°C); 2200 mPa·s (5°C) [1]
pH 5.1 (2 mass% aqueous dispersion) [1]
Specific Gravity 0.89 (20°C) [1]
Ionisity Nonionic [1]
Defoaming Performance
Recommended Usage 0.1-0.3 mass% on the solid weight of emulsions and latexes [1]
Test Substrate NBR Latex [1]
Key Finding Effective foam reduction was observed in defoaming experiments with NB latex at 25°C and 40°C. The data indicates that the less the foam volume, the better the properties [1]

Experimental Protocol for Defoaming Test

The manufacturer provides an overview of the evaluation method used to test this compound, which can serve as a reference for your own comparative testing [1].

start Start Defoaming Test step1 1. Prepare 100g of NBR latex (25°C or 40°C) in a 500mL graduated cylinder start->step1 step2 2. Generate foam by bubbling nitrogen through a G4 glass filter at 0.5 L/min flow rate step1->step2 step3 3. When foam reaches a certain height, add 0.5mL of 5 mass% dilution of defoamer step2->step3 step4 4. Record the foam height over time to evaluate performance step3->step4 end Test Complete step4->end

Suggestions for Further Research

  • Contact Manufacturers Directly: Reach out to SAN NOPCO or distributors for detailed technical dossiers or full test reports comparing NXZ with other products in their lineup [1] [2].
  • Consult Scientific Literature: Search academic databases for independent studies that evaluate metallic soap defoamers against silicone, polyether, or mineral oil-based alternatives. One study compared glycolipids to SDS, illustrating the type of research that can be useful [3].
  • Perform In-House Testing: The provided experimental protocol can be replicated to build your own comparative dataset, testing this compound against other defoamers under your specific conditions and formulations [1].

References

comparison of Nopco NXZ with SN 2000 defoamer

Author: Smolecule Technical Support Team. Date: February 2026

Product Comparison at a Glance

The table below summarizes the key characteristics of Nopco NXZ and SN-DEFOAMER 2000 based on the data obtained.

Feature This compound SN-DEFOAMER 2000
Chemical Composition Mineral oil, metallic soap, nonionic surfactant [1] Blend of mineral oil, silica, metallic soap of fatty acid, non-ionic surfactant, water [2]
Primary Function Anti-foaming agent [1] Defoamer [2]
Key Applications Latex, emulsions (acrylic, VAc, VAc-acrylic), water-based paints, water-based adhesives [1] [3] Water-based architectural paints (indoor/outdoor flat, semi-gloss), matte aqueous coatings [2]
Recommended Usage 0.1 - 0.3 mass% on the solid weight of emulsions/latexes [1] 0.3 - 1% [2]
Appearance Light yellowish brown / Amber liquid [1] [3] Data not available
Ionic Character Nonionic [1] [3] Data not available
Specific Gravity 0.89 (20°C) [1] Data not available
pH 5.1 (2 mass% aqueous dispersion) [1] Data not available

Analysis of Composition and Performance

  • Chemical Composition: Both defoamers share a similar foundation of mineral oil and metallic soap [1] [2]. A key difference is that SN-DEFOAMER 2000 also contains silica and water [2]. The inclusion of silica, a common foam-suppressing particle, suggests a formulation designed for efficient foam breaking in prepared coating systems.

  • Performance and Application: This compound is characterized as a metallic soap-type anti-foaming agent, often used to prevent foam formation in latexes and specific emulsions during their production [1]. In contrast, SN-DEFOAMER 2000 is described as a defoamer that eliminates existing foam and is noted for its effectiveness in final paint products [2]. This aligns with the technical distinction where "antifoam" often refers to agents that prevent foam, while "defoamer" refers to those that destroy existing foam [4].

Experimental Evaluation Methodology

While specific protocols for these products are limited, a relevant experimental method for evaluating defoamer performance in a latex system is described for this compound. The diagram below outlines a generalized workflow based on this method.

Start Prepare Test Material A Measure 100g of NBR latex into a 500mL graduated cylinder Start->A B Place in temperature-controlled environment (e.g., 25°C or 40°C) A->B C Initiate bubbling by blowing nitrogen gas (0.5 L/min) through a G4 glass filter B->C D Foam height reaches a predetermined level C->D E Add 0.5 mL of defoamer (typically a 5% dilution) D->E F Record foam height over time E->F

This diffuser stone test measures a defoamer's efficiency by quantifying the collapse of pre-generated foam [1]. The foam volume is measured before and after adding the defoamer, with lower foam volumes indicating better performance.

Interpretation and Selection Guide

  • For Latex and Emulsion Production: If your work involves formulating or manufacturing latex, acrylic, vinyl acetate emulsions, or water-based adhesives, This compound appears to be the more targeted choice. Its formulation is specifically indicated for preventing foam during such processes [1] [3].

  • For Architectural Paints and Coatings: If your focus is on formulating final paint products, especially architectural paints (both indoor and outdoor, flat and semi-gloss), SN-DEFOAMER 2000 may be more suitable. It is marketed for these applications and is noted for providing excellent, long-lasting defoaming without defects like cratering [2].

  • Key Consideration: The terminology suggests This compound may be more focused on preventing foam (anti-foam), while SN-DEFOAMER 2000 is geared towards eliminating existing foam (defoamer) [4]. The optimal choice depends on whether the foam is an issue during the process or in the final product.

References

validating defoamer efficacy in emulsion paints

Author: Smolecule Technical Support Team. Date: February 2026

Defoamer Types and Performance Comparison

The table below summarizes the key characteristics of different defoamer classes to help you make a preliminary selection.

Defoamer Type Key Characteristics Common Applications in Paints/Coatings Reported Efficiency (Volume % Air) [1]
Mineral Oil-Based Good efficiency, good long-term stability, easily dispersible, moderate effect on gloss [1] [2] Universal defoamer for aqueous emulsion paints and plasters; effective in fine-particle resin emulsions [2] 4.5% (in a long oil alkyd resin) [1]
Silicone Oil-Based Very good efficiency, good long-term stability, fast defoaming, good dispersion [1] [3] Wide range, including industrial coatings, wastewater treatment, and wood coatings [4] [1] 2.5% (in a long oil alkyd resin) [1]
Polymer-based Very good efficiency, good long-term stability, good incorporation [1] Not specified in detail, but noted for general use in various coatings [1] 2.5% (in a long oil alkyd resin) [1]
Emulsion-type Good efficiency, moderate long-term stability, very good incorporation [1] Aqueous wood primers, high-gloss emulsion paints [4] [1] 6.5% (in a cationic wood primer) [1]

Experimental Protocols for Efficacy Validation

To objectively compare defoamer performance, you can employ the following standardized test methods. Consistent conditions (e.g., stirrer type, rotational speed, temperature) are critical for meaningful results.

  • Density Test [1]: This method evaluates microfoam (entrapped air within the liquid).

    • Procedure: The complete paint formulation, with and without the defoamer, is stirred with a dissolver under defined parameters (time, rotational speed). The density is measured immediately after stirring using a density cup.
    • Data Interpretation: The product resulting in the highest density has the best defoaming efficiency, as it indicates the least amount of retained air.
  • Volume Test / Foam Height Measurement [1] [5]: This method evaluates macrofoam (foam on the surface).

    • Procedure: Air is introduced into the system by stirring or shaking under defined conditions. For a more controlled test, you can add the sample to a graduated cylinder and use a pump to introduce a fixed volume of air per minute [5]. The total foam volume or foam height is recorded immediately after and/or at set time intervals to observe the foam collapse over time.
    • Data Interpretation: The defoamer with the lowest foam volume/height immediately after air introduction has the best anti-foaming capacity. The one with the fastest reduction in foam over time has the best defoaming (foam-breaking) capacity.
  • Coating Test (Roller Application) [1]: This test simulates real application conditions and assesses both micro- and macro-foam in the final film.

    • Procedure: A defined amount of paint is applied to a substrate (e.g., cardboard, Leneta chart) using a sponge roller. The dried paint film is then evaluated for surface defects.
    • Data Interpretation: The dried film is visually inspected for micro- and macro-foam. The best defoamer will show the fewest surface defects like pinholes or craters [1].
  • Compatibility Test [1]: This is a critical check for negative side effects.

    • Procedure: The paint is applied with a doctor blade (defined wet film thickness) onto a glass panel. After drying, the film is evaluated.
    • Data Interpretation: Assess the film for negative impacts on gloss, haze, and leveling (checking for craters or fish-eyes). An effective defoamer should have minimal adverse effects.
  • Long-term Efficiency Test [1]: This evaluates the stability of the defoamer's performance.

    • Procedure: Store the paint for several days (e.g., 21 days) at an elevated temperature (e.g., 50°C). Then, repeat the Density Test and Coating Test.
    • Data Interpretation: The test results after storage should be equal to the initial results. If not, the defoamer may be losing efficacy, and the dosage may need to be optimized.

Practical Selection Workflow and Mechanism

To help visualize the logical process of defoamer selection and how defoamers function, I have created the following diagrams using Graphviz.

Defoamer Mechanism of Action This diagram illustrates how defoamers work to destabilize foam lamellae.

defoamer_mechanism cluster_foam 1. Foam Lamella Structure cluster_action 2. Defoamer Action cluster_result 3. Result A1 Air Bubble L1 Surfactant Double Layer A2 Air Bubble D Defoamer Droplet L2 Surfactant Double Layer D->L2 Enters Lamella P Spreading & Destabilization L2->P Spreads & Adsorbs Surfactants R Lamella Ruptures Bubble Coalesces P->R Causes Film Drainage & Breakage

Defoamer Evaluation Workflow This diagram outlines a logical workflow for testing and selecting a defoamer.

defoamer_selection cluster_testing Core Test Sequence Start Identify Foam Issue A Initial Screening (Based on Paint System) Start->A B Laboratory-Scale Testing A->B C Performance Evaluation B->C B->C Conduct Density & Volume Tests D Compatibility Check C->D C->D Analyze Data for Efficiency E Long-Term Stability Test D->E D->E Check for Gloss, Haze, Craters End Select Optimal Defoamer E->End Confirm Performance Retention

Key Considerations for Selection

When selecting a defoamer, please consider the following practical aspects:

  • Paint System Compatibility: The defoamer must be effective yet compatible with your specific formulation. Key parameters include the resin system, pigment Volume Concentration (PVC), and the overall rheology profile [1].
  • Regulatory and Environmental Profile: For paints in regulated environments, ensure the defoamer complies with relevant standards (e.g., VOC content, FDA, EPA) [4]. The industry is moving towards more biodegradable formulations [4].
  • Supplier Partnership: Collaborate with suppliers who can provide Technical Data Sheets (TDS), Material Safety Data Sheets (MSDS), and, crucially, samples for testing. Their technical support can be invaluable for troubleshooting [3].

References

Nopco NXZ vs mineral oil defoamers in latex

Author: Smolecule Technical Support Team. Date: February 2026

Product Comparison at a Glance

The table below summarizes the core characteristics of Nopco NXZ and general mineral oil defoamers based on the information available.

Feature This compound General Mineral Oil Defoamers
Chemical Type Metallic soap type (mixture of mineral oil, metallic soap, nonionic surfactant) [1] [2] Mineral oil-based, often with hydrophobic particles [3] [4]
Primary Action Anti-foaming agent for emulsion and latex [1] [2] Foam suppression and foam-breaking [3] [4]
Ionic Character Nonionic [1] Typically nonionic [4]
Key Applications Acrylic, vinyl acetate, vinyl acetate-acrylic emulsions; water-based paints & adhesives [1] Synthetic latex (styrene-butadiene, acrylic, PVAc), water-based coatings, adhesives, plasters [5] [4] [6]
Typical Dosage 0.1 - 0.3% on solid weight of emulsions/latexes [1] 0.2 - 0.5% on total paint formulation; 1 - 2% on solids in adhesives [5]
Compatibility Specifically noted for excellent performance in certain emulsions [2] Generally good, but formulations are available for high compatibility in specific systems (e.g., hydrocarbon-based acrylics) [5] [4]
Key Benefit Remarkable anti-foaming ability, highly acclaimed in industry [2] Cost-effective, good affinity with organic materials, suitable for high-viscosity systems [3] [4]

Performance Data and Experimental Insights

While direct comparisons are unavailable, the search results provide performance data from separate evaluations.

This compound Evaluation Protocol

One search result describes a "Diffuser stone test" used to evaluate this compound, which can serve as a reference experimental method [1]:

  • Objective: To evaluate the defoaming efficiency in a latex system under controlled conditions.
  • Methodology:
    • Sample Preparation: 100g of NBR latex is measured into a 500mL graduated cylinder. The temperature is controlled (e.g., 25°C or 40°C) [1].
    • Foam Generation: Nitrogen gas is blown through a G4 glass filter (pore size not specified) into the latex at a fixed flow rate of 0.5 L/min to generate foam [1].
    • Defoamer Addition: When the foam reaches a predetermined height, 0.5 mL of a 5% dilution of the defoamer is added [1].
    • Data Collection: The foam height is recorded over time. The less the foam volume after addition, the better the defoaming properties [1].
  • Supporting Data: The manufacturer provides charts showing a rapid and significant reduction in foam volume immediately after the addition of this compound at both 25°C and 40°C [1].
Mineral Oil Defoamer (FOAMASTER MO NDW EK) Properties

Data for a specific mineral oil defoamer reveals the following performance characteristics [5]:

  • Long-Term Efficiency: It continues to defoam effectively even after months of storage [5].
  • Compatibility: It provides good compatibility in flat aqueous coatings and does not cause surface defects like fisheyes [5].
  • Film Quality: It has no negative effect on the final paint film and contributes to excellent brushability [5].

How to Choose for Your Application

The following diagram summarizes the decision-making logic for selecting between these defoamer types.

start Defoamer Selection for Latex criteria1 System Type? Acrylic, Vinyl Acetate, VAc-Acrylic start->criteria1 criteria2 Key Requirement? criteria1->criteria2 No / Unsure opt1 This compound criteria1->opt1 Yes sub1 Long-term foam suppression in a complex formulation? criteria2->sub1 sub2 Cost-effectiveness for a broad application range? criteria2->sub2 opt2 General Mineral Oil Defoamer sub1->opt2 Yes sub2->opt2 Yes

  • Consider this compound if: Your work specifically involves acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. The product has a long-standing reputation and is specifically engineered for these systems, which may offer performance reliability [1] [2].
  • Consider a General Mineral Oil Defoamer if: You are working with a broader range of synthetic latexes like styrene-butadiene or water-soluble alkyds, or if you need a cost-effective solution for high-viscosity systems or general-purpose applications [5] [4] [6].

Recommendations for Further Research

To make a fully informed decision, I suggest you:

  • Request Technical Samples: The most reliable way to compare is through testing in your specific formulations. Many manufacturers offer samples for this purpose [3] [6] [7].
  • Conduct Your Own Experiments: Use the experimental protocol similar to the one described for this compound (e.g., diffuser stone test) to objectively compare the defoaming efficiency, compatibility, and long-term stability of different products in your lab [1].

References

×

Dates

Last modified: 07-20-2023

Explore Compound Types